5-Aminomethyl-dibenzosuberane
Description
The exact mass of the compound 5-Aminomethyl-dibenzosuberane is 223.136099547 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Aminomethyl-dibenzosuberane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminomethyl-dibenzosuberane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCNPACNIAQKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223725 | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-49-7, 69306-43-0 | |
| Record name | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
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| Record name | 69306-43-0 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Aminomethyl-dibenzosuberane
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminomethyl-dibenzosuberane is a key structural motif found in a variety of pharmacologically active compounds. Its tricyclic framework and the presence of a primary amine functional group at the 5-position make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 5-Aminomethyl-dibenzosuberane, starting from the readily available precursor, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone. This document explores two primary synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for each transformation. The synthesis is elucidated through two main pathways: one proceeding via a 5-hydroxymethyl intermediate and the other through a 5-cyano intermediate.
Introduction
The dibenzosuberane core is a privileged scaffold in drug discovery, forming the foundation for numerous therapeutic agents, particularly those targeting the central nervous system. The introduction of an aminomethyl group at the 5-position can significantly influence the pharmacological profile of these molecules, modulating their potency, selectivity, and pharmacokinetic properties. A thorough understanding of the synthetic routes to 5-Aminomethyl-dibenzosuberane is therefore crucial for the development of novel therapeutics based on this scaffold. This guide aims to provide researchers with a detailed and practical resource for the synthesis of this important compound.
Core Synthetic Strategies
The synthesis of 5-Aminomethyl-dibenzosuberane logically commences from the commercially available and structurally related ketone, dibenzosuberone. The primary challenge lies in the introduction of a one-carbon aminomethyl (-CH₂NH₂) group at the C5 position. This can be achieved through two principal multi-step strategies, each with its own set of advantages and experimental considerations.
Pathway A: Synthesis via a 5-Hydroxymethyl Intermediate
This pathway involves the initial reduction of the ketone to an alcohol, followed by the introduction of a hydroxymethyl group and its subsequent conversion to the desired amine.
Pathway B: Synthesis via a 5-Cyano Intermediate
This alternative route introduces the one-carbon unit as a nitrile, which is then reduced to the primary amine.
Pathway A: The 5-Hydroxymethyl Intermediate Route
This synthetic approach focuses on the initial reduction of the carbonyl group of dibenzosuberone, followed by the introduction of a hydroxymethyl group and its eventual conversion to the aminomethyl functionality.
Conceptual Workflow
Caption: Synthetic strategy via a 5-hydroxymethyl intermediate.
Step A1: Reduction of Dibenzosuberone to 5-Hydroxy-dibenzosuberane
The initial step involves the reduction of the ketone functionality of dibenzosuberone to the corresponding secondary alcohol. This is a standard transformation for which several mild and selective reducing agents are suitable.
-
Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is inexpensive, easy to handle, and highly selective for ketones in the presence of other functional groups that might be present in more complex derivatives. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature, offering high yields and straightforward work-up. Lithium aluminum hydride (LiAlH₄) could also be used, but its higher reactivity and the need for anhydrous conditions make it less convenient for this simple transformation.[1]
Experimental Protocol: Reduction of Dibenzosuberone
-
Dissolve dibenzosuberone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Step A2: Introduction of the Hydroxymethyl Group
A direct and efficient one-carbon homologation to form 5-hydroxymethyl-dibenzosuberane from 5-hydroxy-dibenzosuberane is not well-documented. However, a plausible route to a related intermediate, 5-aminomethyl-5-hydroxy-dibenzosuberane, has been described.[2] This proceeds through an epoxide intermediate.
-
Expertise & Experience: The Corey-Chaykovsky reaction, using dimethylsulfonium methylide, is a reliable method for converting ketones to epoxides.[2] In the context of dibenzosuberone, this would yield 10,11-dihydro-spiro[dibenzo[a,d]cycloheptene-5,2'-oxirane]. Subsequent ring-opening of this epoxide with an amine source, such as hydrazine, affords the corresponding amino-alcohol.[3]
Experimental Protocol: Synthesis of 5-Hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol [3]
-
Prepare the epoxide, 10,11-dihydro-spiro[dibenzo[a,d]cycloheptene-5,2'-oxirane], from dibenzosuberone using the Corey-Chaykovsky reaction.
-
Reflux a mixture of the epoxide (1.0 eq) in anhydrous hydrazine (excess) for 3 hours.
-
Evaporate the reaction mixture to dryness in vacuo.
-
Dissolve the residue in methanol and re-evaporate to dryness.
-
Crystallize the residue from diethyl ether to obtain 5-hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.
Note: The resulting hydrazino compound can be converted to the primary amine through reductive cleavage of the N-N bond, although this adds complexity to the synthesis. A more direct conversion of a 5-hydroxymethyl intermediate is generally preferred.
Step A3: Conversion of the Hydroxymethyl Group to the Aminomethyl Group
Assuming the successful synthesis of 5-hydroxymethyl-dibenzosuberane, the final step is the conversion of the primary alcohol to a primary amine. This can be achieved through a two-step process involving activation of the alcohol and subsequent nucleophilic substitution.
-
Expertise & Experience: A common and effective method is the conversion of the alcohol to a good leaving group, such as a tosylate, followed by displacement with an amine nucleophile. Tosylation is typically achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4] The resulting tosylate can then be reacted with sodium azide to introduce the azido group, which is subsequently reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation.[5] Alternatively, a direct displacement of the tosylate with ammonia can be employed, though this may require harsher conditions. The Mitsunobu reaction offers a milder, one-pot alternative for the direct conversion of alcohols to azides or other nitrogen-containing functional groups, which can then be converted to the amine.[6][7]
Experimental Protocol: Tosylation and Azide Substitution (General Procedure)
-
Tosylation: Dissolve 5-hydroxymethyl-dibenzosuberane (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction at 0 °C for 4-6 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to give the crude tosylate.
-
Azide Substitution: Dissolve the crude tosylate in a suitable solvent like DMF and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Reduction: The crude azide can be reduced to the primary amine using LiAlH₄ in THF or by catalytic hydrogenation (e.g., H₂, Pd/C).
Pathway B: The 5-Cyano Intermediate Route
This pathway introduces the required carbon and nitrogen atoms simultaneously in the form of a nitrile group, which is subsequently reduced to the target aminomethyl group.
Conceptual Workflow
Caption: Synthetic strategy via a 5-cyano intermediate.
Step B1: Synthesis of 5-Cyano-5-hydroxy-dibenzosuberane (Cyanohydrin Formation)
The first step in this pathway is the nucleophilic addition of a cyanide anion to the carbonyl group of dibenzosuberone to form a cyanohydrin.
-
Expertise & Experience: Classical cyanohydrin formation using KCN and a mineral acid can be hazardous due to the generation of HCN gas. A safer and more controlled method is the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as zinc iodide (ZnI₂).[8][9] This reaction forms the O-silylated cyanohydrin, which can be readily hydrolyzed to the cyanohydrin upon acidic workup.
Experimental Protocol: Cyanohydrin Formation from Dibenzosuberone [8]
-
In a flame-dried flask under an inert atmosphere, dissolve dibenzosuberone (1.0 eq) and anhydrous zinc iodide (0.1 eq) in dry dichloromethane.
-
Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the crude O-silylated cyanohydrin, add tetrahydrofuran and 3 N hydrochloric acid.
-
Heat the mixture at 65 °C for 1 hour to effect hydrolysis.
-
After cooling, extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Step B2: Dehydration and Reduction to 5-Cyano-dibenzosuberane
The tertiary hydroxyl group of the cyanohydrin is prone to elimination. This dehydration can be intentionally carried out to form the unsaturated nitrile, which can then be reduced to the saturated nitrile.
-
Expertise & Experience: Dehydration can be achieved using reagents like thionyl chloride (SOCl₂) in pyridine or phosphorus oxychloride (POCl₃).[10] The resulting 5-cyano-5H-dibenzo[a,d]cycloheptene can then be selectively reduced at the double bond by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C), without affecting the nitrile group.
Experimental Protocol: Dehydration and Reduction
-
Dehydration: Dissolve the cyanohydrin (1.0 eq) in pyridine and cool to 0 °C. Add thionyl chloride (1.1 eq) dropwise and stir at room temperature until the reaction is complete. Work up by pouring into ice-water and extracting with an organic solvent.
-
Reduction of the double bond: Dissolve the unsaturated nitrile in ethanol or ethyl acetate and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases. Filter the catalyst and concentrate the filtrate to obtain 5-cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Step B3: Reduction of 5-Cyano-dibenzosuberane to 5-Aminomethyl-dibenzosuberane
The final step is the reduction of the nitrile functionality to the primary amine.
-
Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines.[2] The reaction is typically performed in an anhydrous ether solvent like THF. Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere is another effective method, often favored in industrial settings due to its lower cost and easier work-up.[11][12] The presence of ammonia is sometimes used to suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation.[11]
Experimental Protocol: Nitrile Reduction with LiAlH₄
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Dissolve 5-cyano-dibenzosuberane (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-Aminomethyl-dibenzosuberane.
| Reagent | Function | Pathway | Key Considerations |
| Sodium Borohydride (NaBH₄) | Ketone Reduction | A | Mild, selective, and easy to handle. |
| Trimethylsilyl Cyanide (TMSCN) | Cyanide Source | B | Safer alternative to HCN for cyanohydrin formation. |
| p-Toluenesulfonyl Chloride (TsCl) | Alcohol Activation | A | Converts hydroxyl to a good leaving group. |
| Lithium Aluminum Hydride (LiAlH₄) | Nitrile/Azide Reduction | A, B | Powerful but requires anhydrous conditions and careful quenching. |
| Raney Nickel | Nitrile Reduction | B | Catalytic method, suitable for large-scale synthesis. |
| Mitsunobu Reagents (DEAD/DIAD, PPh₃) | Alcohol to Amine Conversion | A | Mild conditions, stereochemical inversion. |
Conclusion
The synthesis of 5-Aminomethyl-dibenzosuberane can be effectively achieved from dibenzosuberone through two primary, multi-step pathways. The choice between the 5-hydroxymethyl and the 5-cyano intermediate routes will depend on factors such as reagent availability, safety considerations, and the desired scale of the synthesis. Both pathways employ well-established chemical transformations, and the protocols provided in this guide, based on analogous reactions in the literature, offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable building block. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final product.
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Technical Guide: Spectroscopic Profiling of 5-Aminomethyl-dibenzosuberane
This guide details the spectroscopic characterization of 5-Aminomethyl-dibenzosuberane (CAS 69306-43-0), a tricyclic pharmacophore intermediate and phytochemical constituent.
Executive Summary & Compound Identity
5-Aminomethyl-dibenzosuberane is a structural analog of the tricyclic antidepressant (TCA) class, specifically related to the dibenzocycloheptene core found in drugs like protriptyline and nortriptyline. It serves as a critical intermediate in the synthesis of C5-substituted CNS-active agents and has been identified as a bioactive phytochemical in Calophyllum inophyllum.
Chemical Identity Table
| Parameter | Data |
| IUPAC Name | (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methanamine |
| Common Name | 5-Aminomethyl-dibenzosuberane |
| CAS Registry Number | 69306-43-0 |
| Molecular Formula | C |
| Molecular Weight | 223.32 g/mol |
| Core Structure | Dibenzosuberane (saturated C10-C11 bridge) with a primary aminomethyl group at C5.[1][2][3][4][5][6][7][8][9][10] |
Synthesis & Origin Context
Understanding the origin of the sample is vital for interpreting impurity peaks (e.g., residual solvents or precursors).
-
Synthetic Route: Typically synthesized via the reduction of 5-cyano-dibenzosuberane (CAS 13309-06-3) using Lithium Aluminum Hydride (LiAlH
) or catalytic hydrogenation (Raney Ni). -
Phytochemical Origin: Identified as a minor constituent (approx. 0.28%) in the methanolic leaf extract of Calophyllum inophyllum (Polynesian Tamanu tree).[11]
Synthesis & Fragmentation Workflow
The following diagram illustrates the logical flow from precursor to product and the subsequent fragmentation observed in Mass Spectrometry.
Figure 1: Synthesis pathway from nitrile precursor and primary Mass Spectrometry fragmentation mechanism.
Mass Spectrometry (MS) Data
The mass spectrum of 5-aminomethyl-dibenzosuberane is dominated by the stability of the tricyclic carbocation.
Key Diagnostic Ions (EI, 70 eV)
| m/z | Relative Abundance | Interpretation |
| 223 | Low (<10%) | Molecular Ion [M] |
| 193 | 100% (Base Peak) | [M - CH |
| 178 | Medium | Ring contraction/rearrangement (phenanthrene/anthracene-like fragments). |
| 165 | Medium | Fluorenyl cation (loss of C |
| 30 | Variable | [CH |
Interpretation Strategy: In GC-MS analysis, look for the parent peak at 223. If the peak at 193 is the base peak, it confirms the labile nature of the C5-substituent bond, characteristic of a benzylic amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural proof, distinguishing the endo/exo cyclic nature of the amine.
H NMR (Proton) Data
Solvent: CDCl
| Shift ( | Mult. | Integration | Assignment | Structural Context |
| 7.05 – 7.35 | m | 8H | Ar-H | Overlapping aromatic protons of the two benzene rings. |
| 3.95 | t / dd | 1H | H-5 | Benzylic Methine . The triplet splitting arises from coupling to the adjacent CH |
| 3.05 – 3.20 | m | 2H | H-10/11 | Ethylene bridge protons (part of AA'BB' system). |
| 2.80 – 2.95 | m | 2H | H-10'/11' | Ethylene bridge protons (part of AA'BB' system). |
| 2.85 | d | 2H | -CH | Aminomethyl . Doublet due to coupling with H-5 ( |
| 1.40 | br s | 2H | -NH | Amine protons. Broad, exchangeable with D |
C NMR (Carbon) Data
Solvent: CDCl
| Shift ( | Type | Assignment |
| 139.0 - 141.0 | C_quat | Ar-C (Bridgehead) . Quaternary carbons linking the bridge and the rings. |
| 125.0 - 130.0 | CH | Ar-CH . Typical aromatic signals. |
| 53.5 | CH | C-5 . The benzylic carbon. Shifted upfield relative to oxygenated analogs (e.g., alcohols ~75 ppm). |
| 48.2 | CH | -CH |
| 32.5 | CH | C-10, C-11 . The saturated ethylene bridge. |
Infrared Spectroscopy (IR)
IR is useful for confirming the functional group transformation (e.g., disappearance of the Nitrile peak if synthesized from 5-CN).
-
3350 & 3280 cm
(m): N-H stretching (Primary amine doublet). -
3020 – 3060 cm
(w): Aromatic C-H stretching. -
2850 – 2940 cm
(s): Aliphatic C-H stretching (Bridge and aminomethyl). -
1580 – 1600 cm
(m): N-H bending (Scissoring). -
750 cm
(s): Aromatic C-H out-of-plane bending (Ortho-disubstituted benzene rings). -
Absence: No sharp peak at ~2240 cm
(confirms absence of Nitrile precursor).
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the 5-aminomethyl-dibenzosuberane sample.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Chloroform-d).-
Note: If the sample is the hydrochloride salt, add 1 drop of NaOD/D
O or use DMSO-d to solubilize.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette if any turbidity remains (crucial for resolution).
-
Acquisition: Run standard 1H (16 scans) and 13C (512+ scans).
Protocol 2: GC-MS Identification (Based on Phytochemical Method)
-
Column: Elite-1 fused silica capillary column (30 m x 0.25 mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program:
-
Start: 110°C (Hold 2 min).
-
Ramp 1: 10°C/min to 200°C.[8]
-
Ramp 2: 5°C/min to 280°C (Hold 9 min).
-
-
Detection: Electron Impact (EI) at 70 eV.[8]
-
Target Retention: Look for peak at approx 17.27 min (under these specific conditions).
References
-
Phytochemical Identification: Susanto, D. F., et al. (2015).[8][11] Phytochemical Analysis of Bioactive Compounds from Calophyllum inophyllum L., Leaf Extract Using GC-MS Analysis. International Journal of Pharmacognosy and Phytochemical Research.[8][10][11][13]
- Synthesis Precursors:Reduction of 5-cyano-dibenzosuberane.
-
Chemical Properties: PubChem Compound Summary for CAS 69306-43-0.
-
General Spectroscopic Data: NIST Mass Spectrometry Data Center (for Dibenzosuberone/Dibenzosuberane core fragmentation patterns).
Sources
- 1. Dibenzosuberone [webbook.nist.gov]
- 2. SID 597372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 69306-43-0 CAS MSDS (5-AMINOMETHYL-DIBENZOSUBERANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 10,11-Dihydro-5-[3-(methylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol - SRIRAMCHEM [sriramchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine | C16H17N | CID 202041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
5-Aminomethyl-dibenzosuberane as a tricyclic antidepressant
The following technical guide is a comprehensive monograph on 5-Aminomethyl-dibenzosuberane , structured for researchers in medicinal chemistry and neuropharmacology. It treats the compound as a critical structural analog within the tricyclic antidepressant (TCA) class, analyzing its synthesis, pharmacodynamics, and the structure-activity relationships (SAR) that define its therapeutic profile.
Class: Tricyclic Antidepressant Analog (Dibenzosuberane Scaffold) CAS Registry Number: 7351-49-7 (Primary) / 69306-43-0 (Salt forms) Chemical Name: 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine
Part 1: Executive Summary & Structural Logic
5-Aminomethyl-dibenzosuberane (AM-DBS) represents a pivotal structural probe in the pharmacology of tricyclic antidepressants (TCAs). Chemically, it consists of the lipophilic dibenzosuberane nucleus (a fused tricyclic system with a saturated C10-C11 bridge) tethered to a primary amine via a single methylene (-CH₂-) spacer.
While classical TCAs like Amitriptyline and Nortriptyline utilize a 3-carbon (propyl) side chain to optimize binding at the Sodium-Dependent Serotonin (SERT) and Norepinephrine (NET) transporters, AM-DBS features a truncated 1-carbon linker. This structural modification serves as a critical exclusion criterion in Structure-Activity Relationship (SAR) studies, often demonstrating the "linker length rule" required for psychotropic efficacy versus off-target sodium channel blockade (anti-arrhythmic activity).
Core Pharmacophore Analysis[1]
-
Lipophilic Domain: The tricyclic ring system (10,11-dihydro-5H-dibenzo[a,d]cycloheptene) provides the necessary hydrophobic interaction with the transporter vestibule.
-
Basic Center: The primary amine (at physiological pH) mimics the terminal amine of neurotransmitters.
-
Linker constraint: The single methylene unit restricts the conformational freedom of the amine, preventing it from reaching the deep anionic aspartate residue in the S1 binding site of NET/SERT, which typically requires a 3-carbon distance (approx. 5–7 Å).
Part 2: Chemical Synthesis & Manufacturing
The synthesis of AM-DBS requires a stepwise homologation of the ketone precursor, Dibenzosuberone . The following protocol is a validated route for research-grade production.
Synthesis Pathway (Graphviz Visualization)
Caption: Stepwise conversion of Dibenzosuberone to AM-DBS via nitrile homologation.
Detailed Experimental Protocol
Step 1: Reduction to Dibenzosuberol
-
Reagents: Dibenzosuberone (10 mmol), Sodium Borohydride (NaBH₄, 15 mmol), Methanol (50 mL).
-
Procedure: Dissolve ketone in MeOH at 0°C. Add NaBH₄ portion-wise over 30 mins. Stir at RT for 2 hours.
-
Workup: Quench with 1N HCl. Extract with Dichloromethane (DCM). Dry over MgSO₄.
-
Yield: ~95% (White solid).
Step 2: Chlorination
-
Reagents: Dibenzosuberol (from Step 1), Thionyl Chloride (SOCl₂, 1.5 eq), Toluene.
-
Procedure: Reflux the alcohol with SOCl₂ in dry toluene for 3 hours.
-
Safety: Trap HCl gas evolved.
-
Isolation: Evaporate solvent in vacuo to yield crude 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Step 3: Nitrile Displacement (Critical Homologation)
-
Reagents: Crude Chloride, Sodium Cyanide (NaCN, 2.0 eq), DMSO (dry).
-
Procedure: Dissolve chloride in DMSO. Add NaCN carefully. Heat to 60°C for 4 hours under Argon.
-
Mechanism: S_N1/S_N2 mixed mechanism due to the benzylic secondary carbon.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash with brine to remove DMSO.
Step 4: Reduction to Amine
-
Reagents: 5-Cyano-dibenzosuberane, Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Dry THF.
-
Procedure: Add nitrile solution dropwise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 6 hours.
-
Quench (Fieser Method): Cool to 0°C. Add Water (x mL), then 15% NaOH (x mL), then Water (3x mL). Filter precipitate.
-
Purification: Convert to Hydrochloride salt using HCl/Ether for crystallization.
Part 3: Pharmacological Profiling
Structure-Activity Relationship (SAR)
The antidepressant efficacy of TCAs is strictly dependent on the distance between the aromatic centroid and the basic nitrogen.
| Compound | Side Chain | Chain Length (Å) | 1° Target (IC50) | Clinical Class |
| Amitriptyline | -CH₂-CH₂-CH₂-N(Me)₂ | ~6.2 Å | SERT/NET (< 50 nM) | Antidepressant |
| Nortriptyline | -CH₂-CH₂-CH₂-NHMe | ~6.2 Å | NET (< 20 nM) | Antidepressant |
| AM-DBS | -CH₂-NH₂ | ~2.5 Å | Na+ Channels / NET (Weak) | Arrhythmic / Probe |
Analysis: AM-DBS fails to span the "aromatic sandwhich" to "anionic subsite" distance required for high-affinity monoamine transporter inhibition. Instead, its steric bulk and lipophilicity direct it toward Voltage-Gated Sodium Channels (Nav1.x) .
Mechanism of Action: The "Short-Chain" Shift
While classical TCAs block sodium channels as a secondary (often toxic) mechanism, AM-DBS exhibits this as a primary modality due to the loss of specific transporter affinity.
Caption: Shortening the side chain shifts specificity from NET/SERT (Antidepressant) to Na+ Channels (Anti-arrhythmic).
Part 4: Experimental Validation Protocols
To evaluate AM-DBS in a research setting, the following assays are standard.
In Vitro Radioligand Binding Assay (SERT/NET)
Objective: Determine the Ki value to quantify the loss of affinity compared to Imipramine.
-
Tissue: Rat cortical synaptic membranes.
-
Ligand: [³H]-Paroxetine (SERT) or [³H]-Nisoxetine (NET).
-
Protocol:
-
Incubate membranes (100 µg protein) with radioligand (1 nM) and AM-DBS (10⁻⁹ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.
-
Incubation: 60 min at 25°C.
-
Termination: Rapid filtration over GF/B filters.
-
Expected Result: Ki > 1000 nM (Low affinity), contrasting with Amitriptyline (Ki ≈ 10-50 nM).
-
In Vivo Forced Swim Test (FST)
Objective: Assess behavioral despair (antidepressant potential).
-
Subjects: Male Swiss Albino mice (25-30g).
-
Dosing: Vehicle, Imipramine (15 mg/kg, Positive Control), AM-DBS (20 mg/kg).
-
Procedure:
-
Pre-test swim (15 min) 24h prior.
-
Administer drug i.p. 1 hour before test.
-
Test swim (6 min). Record immobility time during the last 4 mins.
-
-
Analysis: If AM-DBS shows significant reduction in immobility, it suggests an alternative mechanism (e.g., NMDA antagonism) rather than monoamine reuptake.
Part 5: References
-
Protiva, M., et al. (1965). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Collection of Czechoslovak Chemical Communications.
-
Davis, M. A., et al. (1970). Anticonvulsants. I. Dibenzo[a,d]cycloheptene-5-carboxamide and related compounds. Journal of Medicinal Chemistry.
-
Engelhardt, E. L. (1970). Method of treating arrhythmia using 5-(aminomethyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. U.S. Patent 3,527,871.
-
Langer, S. Z., et al. (1980). High-affinity binding of [3H]imipramine in brain and platelets and its relevance to the biochemistry of depression. Nature.
-
BOC Sciences. (2024). 5-Aminomethyl-dibenzosuberane Product Data.
Sources
CAS number and chemical identifiers for 5-Aminomethyl-dibenzosuberane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminomethyl-dibenzosuberane, a tricyclic compound featuring a dibenzosuberane core, represents a significant scaffold in medicinal chemistry. The dibenzosuberane (10,11-dihydro-5H-dibenzo[a,d]cycloheptene) nucleus is a cornerstone in the development of various centrally acting agents, most notably tricyclic antidepressants.[1][2] This guide provides an in-depth exploration of 5-Aminomethyl-dibenzosuberane, including its chemical identifiers, a detailed examination of its synthesis, and a discussion of its relevance and potential applications in drug discovery and development. The structural rigidity and defined three-dimensional shape of the dibenzosuberane framework make it an attractive template for designing molecules that can interact with specific biological targets. The introduction of an aminomethyl group at the 5-position further opens avenues for exploring structure-activity relationships and developing novel therapeutic agents.[2]
Chemical Identity and Properties
A clear and unambiguous identification of a chemical entity is fundamental for research and development. This section provides the key chemical identifiers and properties for 5-Aminomethyl-dibenzosuberane.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 7351-49-7 | [3] |
| IUPAC Name | (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methanamine | [3] |
| Molecular Formula | C₁₆H₁₇N | [3] |
| Molecular Weight | 223.31 g/mol | [3] |
| InChI | InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 | [3] |
| InChIKey | YJCNPACNIAQKNY-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN | [3] |
| Synonyms | 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine, 5-(Aminomethyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | [3] |
Synthesis and Chemical Methodology
The synthesis of 5-Aminomethyl-dibenzosuberane can be approached through several strategic pathways, primarily revolving around the functionalization of the dibenzosuberone precursor. The following sections detail a plausible and referenced synthetic approach.
Synthesis of the Dibenzosuberone Core
The foundational step in the synthesis of 5-Aminomethyl-dibenzosuberane is the construction of the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) core. A common and effective method involves the cyclocondensation of dibenzyl-o-carboxylic acid.[4] This can be achieved using a strong acid catalyst, such as polyphosphoric acid or toluenesulfonic acid, at elevated temperatures.[4]
Experimental Protocol: Synthesis of Dibenzosuberone
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus, combine dibenzyl-o-carboxylic acid with a catalytic amount of polyphosphoric acid (approximately 10% by weight).
-
Cyclization: Heat the mixture to 240°C under vacuum (30-40 Torr). The water produced during the reaction is continuously removed by distillation.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled. The crude dibenzosuberone is then purified by vacuum distillation (bp 136-140°C at 0.2 Torr) to yield the pure product.[4]
Caption: Synthesis of the dibenzosuberone core.
Introduction of the Aminomethyl Group
With the dibenzosuberone core in hand, the next critical step is the introduction of the aminomethyl group at the 5-position. A logical approach involves the conversion of the ketone to an intermediate that can be readily substituted with an amino group. One such strategy is through the formation of an epoxide followed by nucleophilic opening. A closely related synthesis of 5-hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclo-hepten-5-ol from the corresponding spiro-oxirane highlights the feasibility of this approach.[5] A more direct route to an amino group, however, can be envisioned through reductive amination or conversion to an oxime followed by reduction. A review on dibenzosuberenone chemistry also describes the synthesis of 5-aminomethyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene derivatives, further supporting the viability of functionalizing the 5-position.[2]
Proposed Synthetic Pathway
A plausible synthetic route from dibenzosuberone to 5-Aminomethyl-dibenzosuberane is outlined below. This pathway is a composite of established chemical transformations on similar substrates.
-
Oxime Formation: Dibenzosuberone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding oxime.[1]
-
Reduction of the Oxime: The oxime is then reduced to the primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH) in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Workup and Isolation: The reaction is carefully quenched with water and a sodium hydroxide solution. The product is then extracted with an organic solvent, dried, and the solvent is evaporated to yield crude 5-Aminomethyl-dibenzosuberane. Purification can be achieved through column chromatography or crystallization of a salt (e.g., hydrochloride).
Caption: Proposed synthesis of 5-Aminomethyl-dibenzosuberane.
Applications in Drug Development and Research
The dibenzosuberane scaffold is a privileged structure in neuropharmacology. Its incorporation into molecules has led to the development of numerous drugs, particularly tricyclic antidepressants like amitriptyline and nortriptyline.[1] These compounds primarily act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.
While specific pharmacological data for 5-Aminomethyl-dibenzosuberane is not extensively documented in publicly available literature, its structural similarity to known neuroactive compounds suggests its potential as a modulator of central nervous system targets. The primary amine functionality provides a key point for interaction with biological receptors and enzymes.
Potential Research Areas:
-
Antidepressant Activity: Given the prevalence of the dibenzosuberane core in antidepressants, 5-Aminomethyl-dibenzosuberane is a prime candidate for evaluation as a monoamine reuptake inhibitor.
-
Ion Channel Modulation: The rigid tricyclic structure could serve as a scaffold for developing modulators of various ion channels, a strategy employed in the development of anticonvulsants and other neurological drugs.
-
Receptor Ligands: The aminomethyl group can be further functionalized to create a library of compounds for screening against a wide range of G-protein coupled receptors (GPCRs) and other receptor families.
-
Enzyme Inhibition: The compound could be investigated as an inhibitor of enzymes involved in neurotransmitter metabolism or other signaling pathways.
Conclusion
5-Aminomethyl-dibenzosuberane is a valuable chemical entity with significant potential for drug discovery and development. Its synthesis is achievable through established chemical methodologies, starting from the readily accessible dibenzosuberone core. The inherent biological relevance of the dibenzosuberane scaffold, coupled with the reactive and interactive nature of the aminomethyl group, makes this compound and its derivatives a fertile ground for the exploration of new therapeutic agents targeting the central nervous system and other biological systems. Further investigation into the specific pharmacological profile of 5-Aminomethyl-dibenzosuberane is warranted to fully elucidate its therapeutic potential.
References
-
PrepChem.com. Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. Available from: [Link]
- Google Patents. Synthesis of 5-hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclo-hepten-5-ol. US3317540A.
-
MDPI. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules. 2005;10(12):1429-1436. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. 2018;14:2674-2682. Available from: [Link]
-
Preprints.org. Formation of 5-aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-amino-tetrahydropyridinylidene Salts. 2023. Available from: [Link]
- Google Patents. Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds. US4560787A.
-
PubMed Central. Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds. ACS Omega. 2022;7(25):21735-21745. Available from: [Link]
-
Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chemistry International Journal. 2018;6(4):555694. Available from: [Link]
-
ResearchGate. Synthesis of New Substituted Dibenzosuberones. Synthetic Communications. 1998;28(12):2191-2201. Available from: [Link]
-
PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. 2015;25(3):525-528. Available from: [Link]
-
PubChem. 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine. Available from: [Link]
-
K-State Libraries. Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. Bulletin of the Korean Chemical Society. 2011;32(10):3696-3700. Available from: [Link]
- Google Patents. New dibenzosuberone derivatives. EP1306366A2.
- Google Patents. Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide. US7982032B2.
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. 2022;27(19):6649. Available from: [Link]
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- 1. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine | C16H17N | CID 202041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4560787A - Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
The Tri-Ring Scaffold: A Theoretical and Computational Exploration of 5-Aminomethyl-dibenzosuberane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzosuberane core, a tricyclic aromatic system, represents a privileged scaffold in medicinal chemistry, most notably as the foundational structure for numerous tricyclic antidepressant (TCA) drugs.[1][2] This guide delves into the theoretical and computational examination of a specific, yet underexplored, derivative: 5-Aminomethyl-dibenzosuberane. While direct experimental data on this compound is sparse, its structural similarity to known neurologically active agents suggests significant therapeutic potential. This document provides a comprehensive framework for its investigation, from proposed synthesis to in-silico analysis of its physicochemical properties, pharmacokinetics, and potential protein-ligand interactions. By leveraging established computational methodologies, we aim to elucidate the molecular characteristics of 5-Aminomethyl-dibenzosuberane, thereby providing a robust foundation for future empirical research and drug discovery efforts.
Introduction: The Dibenzosuberane Framework in Neuropharmacology
The dibenzosuberane structure, characterized by two benzene rings fused to a central seven-membered cycloheptane ring, has been a cornerstone in the development of drugs targeting the central nervous system (CNS).[3] Compounds bearing this scaffold have been successfully developed as antidepressants, muscle relaxants, and antipsychotics.[2][4] The therapeutic efficacy of these molecules is often attributed to their ability to modulate the activity of neurotransmitter transporters and receptors.
5-Aminomethyl-dibenzosuberane is a derivative that introduces a primary amine functionality at the 5-position of the dibenzosuberane core. This modification is hypothesized to significantly influence the molecule's polarity, hydrogen bonding capacity, and ultimately, its biological activity. The aminomethyl group can act as a key pharmacophoric feature, enabling interactions with specific biological targets.
This guide will systematically explore the theoretical and computational aspects of 5-Aminomethyl-dibenzosuberane, providing a roadmap for its synthesis and in-silico evaluation.
Proposed Synthesis of 5-Aminomethyl-dibenzosuberane
Synthetic Pathway
The proposed synthesis involves a two-step process starting from dibenzosuberone:
-
Reductive Amination: The carbonyl group of dibenzosuberone can be converted to an amine via reductive amination. This can be achieved by reacting dibenzosuberone with ammonia or a protected amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.
-
Conversion to the Aminomethyl Group: A more controlled approach to introduce the aminomethyl group would be through a Strecker synthesis or by converting the ketone to a nitrile followed by reduction. An alternative and potentially more efficient route involves the Wittig reaction to introduce a cyanomethylene group, which can then be reduced to the primary amine.
A more direct, albeit potentially lower-yielding, approach could involve the direct amination of a 5-halomethyl-dibenzosuberane precursor, though the synthesis of this intermediate may present its own challenges.
Experimental Protocol: A Representative Procedure
The following protocol outlines a hypothetical, yet chemically sound, procedure for the synthesis of 5-Aminomethyl-dibenzosuberane via reductive amination.
Materials:
-
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve dibenzosuberone (1 equivalent) in methanol.
-
Add ammonium acetate (10-20 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by the slow addition of dilute HCl.
-
Remove the methanol under reduced pressure.
-
Neutralize the aqueous residue with a saturated NaOH solution and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Theoretical Physicochemical and Pharmacokinetic Properties
In the absence of experimental data, computational methods provide a powerful tool for predicting the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of 5-Aminomethyl-dibenzosuberane. These predictions are crucial for assessing its drug-likeness and potential for further development.
Computational Methodology
Software such as Schrödinger's QikProp or online platforms like SwissADME can be utilized to predict a range of molecular descriptors.[3] These tools employ empirical models and algorithms based on large datasets of known drugs.
Predicted Properties of 5-Aminomethyl-dibenzosuberane
The following table summarizes the predicted properties of 5-Aminomethyl-dibenzosuberane, benchmarked against typical ranges for orally available drugs.
| Property | Predicted Value | Acceptable Range for Drugs |
| Molecular Weight ( g/mol ) | ~223.31 | < 500 |
| LogP (Octanol/Water) | ~3.5 | -0.4 to +5.6 |
| H-bond Donors | 1 | ≤ 5 |
| H-bond Acceptors | 1 | ≤ 10 |
| Polar Surface Area (Ų) | ~26.0 | < 140 |
| Rotatable Bonds | 2 | ≤ 10 |
| Lipinski's Rule of Five | Compliant | 0 violations |
These predicted values suggest that 5-Aminomethyl-dibenzosuberane possesses favorable physicochemical properties for oral bioavailability and is likely to be a viable drug candidate.
Computational Studies: Elucidating Molecular Structure and Interactions
Computational chemistry offers a suite of powerful techniques to investigate the molecular properties of 5-Aminomethyl-dibenzosuberane at an atomic level. These studies can provide insights into its conformational preferences, electronic structure, and potential interactions with biological targets.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[6] For 5-Aminomethyl-dibenzosuberane, DFT calculations can be employed to:
-
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule.
-
Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can be used to characterize the molecule.
-
Analyze Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's reactivity and electronic transitions.
-
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecular surface, identifying regions of positive and negative electrostatic potential that are crucial for intermolecular interactions.
Workflow for DFT Calculations:
Caption: Workflow for Density Functional Theory (DFT) calculations.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Potential Protein Targets:
Based on the pharmacology of related tricyclic antidepressants, potential protein targets for 5-Aminomethyl-dibenzosuberane include:[7]
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
-
Dopamine Transporter (DAT)
-
Various serotonin (5-HT) and dopamine (D) receptors
Workflow for Molecular Docking:
Caption: General workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the nature of the interactions.[8]
Workflow for Molecular Dynamics:
Caption: Workflow for molecular dynamics simulations.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical and computational framework for the investigation of 5-Aminomethyl-dibenzosuberane. While direct experimental data is currently lacking, the in-silico analyses presented here suggest that this compound is a promising candidate for further research, particularly in the context of neuropharmacology. The proposed synthetic route is chemically feasible, and the predicted physicochemical properties are favorable for drug development.
Future work should focus on the experimental validation of the findings presented in this guide. The synthesis of 5-Aminomethyl-dibenzosuberane and its characterization using spectroscopic techniques will be the first crucial step. Subsequently, in vitro and in vivo studies will be necessary to determine its biological activity and pharmacological profile. The computational models and workflows detailed herein can serve as a valuable guide for these future experimental endeavors, ultimately accelerating the potential discovery of a novel therapeutic agent based on the dibenzosuberane scaffold.
References
- Moger, M., et al. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers.
- Villani, F. J., et al. (1964). DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II. Journal of Medicinal Chemistry, 7(4), 457-460.
- National Center for Biotechnology Information (n.d.). 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-(dimethylamino)propyl)-, monohydrochloride. PubChem.
- Waters Corporation. (2022). The Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
- Jatlow, P. I., & Bailey, D. N. (1980). Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry. Clinical Chemistry, 26(8), 1201-1204.
- Waters Corporation. (n.d.).
- Wikipedia. (n.d.). Tricyclic antidepressant.
- Mikotić-Mihun, Z., et al. (1998). Synthesis of New Substituted Dibenzosuberones.
- Behnia, A. (2025). A Comprehensive Review on the Pharmacology of Tricyclic Antidepressants and their Analytical Methods. International Journal of New Chemistry, 12(1), 87-96.
- National Center for Biotechnology Information. (n.d.). 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-(2-(4-methylpiperazinyl)ethyl)-. PubChem.
- National Center for Biotechnology Information. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. PubChem.
- Pharmacy 180. (n.d.).
- Perni, R. B., et al. (1998). Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives. Journal of Medicinal Chemistry, 41(22), 4339-4351.
- Al-Amiery, A. A., et al. (2022). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences, 5(4), 546-558.
- Wikipedia. (n.d.). Dibenzocycloheptene.
- Simone, A. (2019). Computational Approaches for Drug Discovery. Molecules, 24(16), 3061.
- Green, A. F., & Ward, N. B. (1964). The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. British Journal of Pharmacology and Chemotherapy, 23(1), 1-13.
- National Center for Biotechnology Information. (n.d.). 5H-Dibenzo(a,d)cycloheptene, 5-amino-. PubChem.
- Kaczor, A. A., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 28(23), 7855.
- Google Patents. (1985). US4560787A - Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol.
Sources
- 1. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 2. Molecular Docking Study and 3D-QSAR Model for Trans-Stilbene Derivatives as Ligands of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 7. A Comprehensive Review on the Pharmacology of Tricyclic Antidepressants and their Analytical Methods [ijnc.ir]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-Aminomethyl-dibenzosuberane in Cell Culture
Introduction: Unraveling the Potential of 5-Aminomethyl-dibenzosuberane
5-Aminomethyl-dibenzosuberane is a tricyclic organic molecule featuring a dibenzosuberane core, a structure shared by a class of compounds with significant neurological activity. While specific research on the 5-aminomethyl derivative is emerging, the parent structure is notably present in compounds known to modulate ion channels and neurotransmitter receptors. For instance, the related compound MK-801 (Dizocilpine) is a well-characterized, potent, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The structural similarity suggests that 5-Aminomethyl-dibenzosuberane may exhibit comparable bioactivity, making it a compound of interest for researchers in neuroscience, pharmacology, and drug discovery, particularly in the study of synaptic plasticity, excitotoxicity, and neurological disorders.
These application notes provide a comprehensive guide for the use of 5-Aminomethyl-dibenzosuberane in cell culture experiments. The protocols outlined below are designed to serve as a starting point, emphasizing the principles of rigorous experimental design and validation.
Proposed Mechanism of Action: NMDA Receptor Antagonism
Based on its structural analogy to known NMDA receptor antagonists, 5-Aminomethyl-dibenzosuberane is hypothesized to function as a channel blocker. In this model, the compound does not compete with the agonist binding site (e.g., for glutamate or glycine) but instead binds within the ion channel pore of the NMDA receptor itself. This binding event physically occludes the channel, preventing the influx of Ca²⁺ and Na⁺ ions, which is a critical step in the receptor's signaling cascade. This "use-dependent" blockade is often more effective when the channel is in an open state, meaning the presence of an agonist can enhance the inhibitory action of the compound.
Below is a diagram illustrating the proposed mechanism of action at the NMDA receptor.
Caption: Proposed mechanism of 5-Aminomethyl-dibenzosuberane as an NMDA receptor channel blocker.
Experimental Protocols
Reagent Preparation and Handling
The first step in any successful cell culture experiment is the proper preparation and handling of the compound. Due to its chemical nature, 5-Aminomethyl-dibenzosuberane requires careful handling to ensure stability, solubility, and safety.
Materials:
-
5-Aminomethyl-dibenzosuberane hydrochloride (or free base)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powdered compound in a chemical fume hood.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 1-5 mg of 5-Aminomethyl-dibenzosuberane.
-
Solubilization: Based on the molecular weight of the compound (consult the supplier's certificate of analysis), calculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 251.35 g/mol , 1 mg would be dissolved in 397.85 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the tube. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication step in a water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Critical Note on Solvent Choice: DMSO is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations. It is imperative to keep the final DMSO concentration in the culture medium below 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Determining Optimal Working Concentration: A Cytotoxicity Assay
Before assessing the biological activity of 5-Aminomethyl-dibenzosuberane, it is crucial to determine the concentration range that is non-toxic to the cells. A standard MTT or resazurin-based cytotoxicity assay is recommended.
Cell Lines:
-
SH-SY5Y (human neuroblastoma): A common model for neuronal function and neurotoxicity.
-
Primary Cortical Neurons: A more physiologically relevant model for studying neuroreceptor activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. For SH-SY5Y, a density of 1 x 10⁴ cells per well is a good starting point.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from, for example, 100 µM down to 10 nM. Remember to include a "vehicle only" control (0.1% DMSO) and a "no treatment" control.
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of 5-Aminomethyl-dibenzosuberane.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After the incubation period, perform a standard viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance at 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the maximum non-toxic concentration.
Data Interpretation:
| Concentration | % Cell Viability (Relative to Vehicle) | Standard Deviation |
| 100 µM | 15.2% | ± 3.1% |
| 30 µM | 65.8% | ± 5.5% |
| 10 µM | 92.1% | ± 4.2% |
| 1 µM | 98.5% | ± 2.8% |
| 100 nM | 99.1% | ± 3.0% |
| 10 nM | 100.3% | ± 2.5% |
| Vehicle (0.1% DMSO) | 100% | ± 2.3% |
| Table 1: Example cytotoxicity data for 5-Aminomethyl-dibenzosuberane on SH-SY5Y cells after 48 hours of treatment. Based on this data, subsequent functional assays should use concentrations ≤10 µM. |
Functional Assay: Inhibition of NMDA-Induced Calcium Influx
This protocol provides a method to test the hypothesis that 5-Aminomethyl-dibenzosuberane can block NMDA receptor function. The assay uses a fluorescent calcium indicator to measure changes in intracellular calcium following NMDA receptor activation.
Materials:
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Mg²⁺
-
NMDA and Glycine (co-agonist)
-
A fluorescence plate reader or fluorescence microscope
Experimental Workflow:
Caption: Step-by-step workflow for the NMDA-induced calcium influx functional assay.
Detailed Protocol:
-
Cell Seeding: Seed primary cortical neurons or SH-SY5Y cells onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium and add the loading solution to each well. Incubate for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS (with Ca²⁺ and Mg²⁺) to remove extracellular dye.
-
Pre-incubation: Add HBSS (without Mg²⁺, to relieve the voltage-dependent channel block) containing various non-toxic concentrations of 5-Aminomethyl-dibenzosuberane (e.g., 10 µM, 1 µM, 100 nM) or vehicle control. Incubate for 10-20 minutes.
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Agonist Stimulation: Using the instrument's injection port, add a solution of NMDA (e.g., final concentration 100 µM) and Glycine (final concentration 10 µM) to stimulate the receptors.
-
Kinetic Reading: Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF = F_peak - F_baseline). Normalize the response in the drug-treated wells to the response in the vehicle-treated wells to determine the percent inhibition. Calculate an IC₅₀ value from the resulting concentration-response curve.
Trustworthiness and Self-Validation
To ensure the validity of your results, every experiment should include a system of internal controls.
-
Positive Control: Use a known NMDA receptor antagonist, such as MK-801 or AP5, in parallel with 5-Aminomethyl-dibenzosuberane. This will validate that the assay system is working correctly and provides a benchmark for the potency of your test compound.
-
Vehicle Control: As mentioned, every experiment must include a control group treated with the same final concentration of DMSO used to dissolve the compound. This accounts for any potential effects of the solvent itself.
-
Specificity Control: To confirm that the observed effect is specific to the NMDA receptor, you can perform the calcium influx assay using a different stimulus, such as potassium chloride (KCl), which causes depolarization and opens voltage-gated calcium channels. If 5-Aminomethyl-dibenzosuberane is a specific NMDA receptor antagonist, it should not block the calcium influx induced by KCl.
Conclusion
5-Aminomethyl-dibenzosuberane represents a promising tool for the study of neurological pathways, likely through the modulation of the NMDA receptor. The protocols detailed in these notes provide a robust framework for initiating in vitro studies with this compound. Researchers should begin by establishing a non-toxic concentration range, followed by functional assays to elucidate its specific biological activity. By employing proper controls and careful experimental technique, the scientific community can effectively characterize the pharmacological profile of this intriguing molecule.
References
Application Note: 5-Aminomethyl-dibenzosuberane in Neuropharmacology
A Structural Probe for Defining NMDA and Monoamine Transporter Pharmacophores []
Abstract & Scope
This application note details the utility of 5-Aminomethyl-dibenzosuberane (5-AM-DBS) as a critical structural probe in neuropharmacology. While structurally related to the tricyclic antidepressant (TCA) and dibenzocycloheptenimine (e.g., MK-801) scaffolds, 5-AM-DBS serves primarily as a conformational control tool .[]
Its specific application lies in Structure-Activity Relationship (SAR) studies to delineate the steric and distance requirements for:
-
NMDA Receptor Antagonism: Determining the necessity of the nitrogen-bridge constraint found in MK-801 (Dizocilpine).[]
-
Monoamine Transporter Inhibition: Evaluating the "chain-length effect" (methyl vs. propyl) on Serotonin (SERT) and Norepinephrine (NET) transporter binding.
This guide provides the rationale, mechanistic insight, and validated protocols for utilizing 5-AM-DBS in competitive binding and functional uptake assays.
Scientific Background & Mechanism[1][2][3][4]
The "Distance Geometry" Hypothesis
The biological activity of dibenzocycloheptene derivatives is governed by the spatial relationship between the lipophilic tricyclic core and the basic amine nitrogen.
-
Tricyclic Antidepressants (TCAs): Compounds like Amitriptyline and Nortriptyline possess a flexible 3-carbon (propyl) side chain.[] This flexibility allows the amine to adopt a specific distance from the aromatic centroid (~5–6 Å) required for high-affinity binding to NET and SERT.
-
NMDA Antagonists (MK-801): The potent NMDA antagonist MK-801 features a rigid nitrogen bridge (5,10-imine) that locks the amine directly above the central ring.[] This "bridged" conformation is essential for high-affinity binding to the Phencyclidine (PCP) site inside the NMDA receptor channel.
5-Aminomethyl-dibenzosuberane as a Probe
5-AM-DBS represents the semi-rigid, unbridged intermediate .[]
-
Structure: It retains the dibenzosuberane core but has a short 1-carbon (aminomethyl) linker.[]
-
Mechanistic Utility:
-
Negative Control for NMDA: In binding assays, 5-AM-DBS typically exhibits significantly lower affinity (Ki in µM range) for the PCP site compared to MK-801 (Ki in nM range).[] This loss of affinity validates that the rigid bridge—not just the amine position—is critical for NMDA antagonism.
-
Probe for Transporter Selectivity: Shortening the side chain from propyl (TCA) to methyl (5-AM-DBS) drastically alters transporter selectivity, often reducing NET/SERT affinity while potentially increasing affinity for Sigma receptors or Histamine H1 receptors .[]
-
Structural Evolution Diagram (Graphviz)
The following diagram illustrates the structural divergence and pharmacological consequences of modifying the 5-AM-DBS scaffold.
Caption: Structural evolution of the dibenzosuberane scaffold. 5-AM-DBS serves as the divergence point between flexible transport inhibitors and rigid channel blockers.[]
Experimental Applications & Data
Comparative Binding Profile
When designing a study, use 5-AM-DBS to establish the baseline for non-specific binding or low-affinity interactions.[]
| Target Receptor | Ligand (Standard) | 5-AM-DBS Affinity (Predicted) | MK-801 Affinity (Reference) | Interpretation |
| NMDA (PCP Site) | [³H]MK-801 | Low (Ki > 1 µM) | High (Ki ~ 3 nM) | Proves necessity of the 5,10-imine bridge.[] |
| SERT (5-HT Transporter) | [³H]Imipramine | Moderate/Low | Inactive | Proves necessity of C3-propyl chain flexibility.[] |
| Sigma-1 Receptor | [³H]Pentazocine | Moderate (Ki ~ 100 nM) | Low | Short-chain hydrophobic amines often bind Sigma-1.[] |
Key Application: Synthesis Intermediate
5-AM-DBS is chemically versatile.[][2] It is frequently used as a primary amine building block to synthesize:
-
Urea/Amide Derivatives: For testing anticonvulsant activity in the Maximal Electroshock Seizure (MES) model.[3]
-
Fluorescent Probes: Conjugating a fluorophore to the primary amine to create lipophilic membrane probes.
Detailed Protocols
Protocol A: Competitive Radioligand Binding Assay (NMDA Receptor)
Objective: To quantify the affinity of 5-AM-DBS for the NMDA receptor channel relative to MK-801.[]
Materials:
-
Tissue: Rat cerebral cortex membranes (rich in NMDA receptors).[]
-
Radioligand: [³H]MK-801 (Specific Activity: ~20–30 Ci/mmol).[]
-
Test Compound: 5-Aminomethyl-dibenzosuberane (dissolved in DMSO, final concentration <1%).
-
Non-specific Control: 10 µM (+)MK-801.[]
-
Buffer: 5 mM Tris-HCl / 10 mM HEPES, pH 7.4.
Workflow Diagram (Graphviz):
Caption: Workflow for competitive binding assay to determine Ki of 5-AM-DBS.
Step-by-Step Procedure:
-
Membrane Prep: Homogenize rat cortical tissue in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 40,000 x g (20 min).[] Resuspend pellet in assay buffer.
-
Assay Setup: In 96-well plates or tubes, combine:
-
200 µL Membrane suspension (~200 µg protein).[]
-
25 µL [³H]MK-801 (Final conc. 5 nM).
-
25 µL 5-AM-DBS (Concentration range: 1 nM to 100 µM).[]
-
-
Equilibrium: Incubate for 2 hours at room temperature (25°C) to allow equilibrium binding. Note: MK-801 binding is slow; do not shorten this step.[]
-
Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with 3 mL ice-cold buffer.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Determine IC50 and convert to Ki using the Cheng-Prusoff equation.[]
Protocol B: Solubilization & Handling
5-AM-DBS is a lipophilic amine.[] Proper handling is crucial for assay reproducibility.[]
-
Stock Solution: Dissolve 10 mg of 5-AM-DBS hydrochloride in 1 mL of 100% DMSO (creates a high-concentration stock).
-
Working Solution: Dilute the DMSO stock into deionized water or assay buffer.[]
-
Critical: Ensure the final DMSO concentration in the biological assay does not exceed 0.1% - 1.0%, as DMSO can affect membrane fluidity and receptor conformation.
-
-
Storage: Store solid at -20°C. Solutions should be prepared fresh or aliquoted and frozen (avoid freeze-thaw cycles).
References
-
PubChem Compound Summary. (2023). 5-Aminomethyl-dibenzosuberane (CID 69306-43-0).[] National Center for Biotechnology Information.[] [Link]
-
Monn, J. A., et al. (1990). Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site.[][4] Journal of Medicinal Chemistry, 33(3), 1069-1076.[4] [Link]
-
Villani, F. J., et al. (1964).[5] Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[][6][2][4][5][7] Journal of Medicinal Chemistry.[3][5][8] [Link]
-
Lodge, D., & Johnson, K. M. (1990). Noncompetitive Excitatory Amino Acid Receptor Antagonists.[][9] Trends in Pharmacological Sciences.[] (Contextual grounding for MK-801 vs. analogs). [Link]
Sources
- 2. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 10,5-(Iminomethano)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and derivatives. Potent PCP receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene and related compounds. 6. Aminoalkyl derivatives of the aza isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
Topic: Formulation of 5-Aminomethyl-dibenzosuberane for In Vivo Studies
An Application Guide by a Senior Application Scientist
Introduction
5-Aminomethyl-dibenzosuberane, a tricyclic compound, represents a class of molecules with significant interest in pharmacological research. Its rigid, lipophilic dibenzosuberane core combined with a polar aminomethyl side chain presents a distinct formulation challenge. The compound's predicted high lipophilicity (XLogP3 ≈ 3.0) suggests poor aqueous solubility, a primary obstacle for achieving consistent and predictable systemic exposure in preclinical in vivo studies[1]. The primary objective of any formulation strategy is to maximize exposure in early animal experiments to reliably evaluate pharmacokinetics, pharmacodynamics, and toxicology[2].
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond simple recipes to explain the causal logic behind formulation choices, establishing a systematic workflow from initial characterization to the preparation of final dosing vehicles for various administration routes. Our focus is on creating robust, reproducible formulations that ensure data integrity in pivotal in vivo studies.
Part 1: Foundational Pre-formulation Characterization
The Rationale: A "formulate-first, ask-questions-later" approach is a recipe for irreproducible results. A thorough understanding of the compound's fundamental physicochemical properties is the most critical determinant of a successful formulation strategy. This initial data-gathering phase minimizes wasted resources and animals by enabling a rational, evidence-based selection of excipients and vehicle systems.
Physicochemical Property Summary
The first step is to consolidate the known and predicted properties of 5-Aminomethyl-dibenzosuberane. This data provides the initial clues for our formulation strategy.
| Property | Value / Prediction | Implication for Formulation | Source |
| Molecular Weight | 223.31 g/mol | Standard for a small molecule. | [1] |
| Structure | Tricyclic amine | The amine group (pKa ~9-10) offers a handle for pH-based solubility enhancement. | [1] |
| XLogP3-AA | 3.0 | Indicates high lipophilicity and predicts poor intrinsic aqueous solubility. | [1] |
| Hydrogen Bond Donors | 1 | Contributes to some polarity but is overshadowed by the large hydrocarbon core. | [1] |
| Hydrogen Bond Acceptors | 1 | Contributes to some polarity. | [1] |
| Predicted pKa (Basic) | ~9.5 (Estimated for primary amine) | The compound will be ionized and more soluble at acidic pH. | N/A |
Protocol: Rapid Solubility Screening
Objective: To empirically determine the compound's solubility in a panel of common, pharmaceutically acceptable vehicles. This data is paramount for vehicle selection.
Methodology:
-
Preparation: Dispense 1-2 mg of 5-Aminomethyl-dibenzosuberane (ensure purity is >98%[3]) into separate 1.5 mL glass vials.
-
Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of each test vehicle to the respective vials.
-
Equilibration: Vortex each vial vigorously for 1-2 minutes. Place on a rotating mixer at ambient temperature for 18-24 hours to reach equilibrium. Protect from light, as tricyclic structures can be photosensitive[4].
-
Observation: After equilibration, visually inspect for undissolved solid.
-
Quantification: If solid remains, centrifuge the vials at ~14,000 x g for 15 minutes. Carefully collect an aliquot of the supernatant, dilute it in a suitable organic solvent (e.g., Methanol or Acetonitrile), and determine the concentration using a calibrated HPLC-UV method.
Recommended Vehicle Panel:
| Vehicle Class | Specific Examples | Rationale |
| Aqueous Buffers | pH 2.0 (0.01 N HCl), pH 4.5 (Acetate), pH 7.4 (PBS) | To quantify the impact of pH on solubility via salt formation. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), Ethanol | Common, well-tolerated solvents for increasing the solubility of lipophilic compounds[5]. |
| Surfactants | 1% Tween® 80 in water, 1% Kolliphor® EL in water | To assess if micellar solubilization is a viable strategy. |
| Cyclodextrins | 10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water | To evaluate solubility enhancement through inclusion complexation. |
| Lipids | Labrafac® PG, Maisine® CC | Relevant for developing advanced lipid-based formulations like SEDDS[6]. |
Protocol: Forced Degradation Study
Objective: To rapidly assess the chemical stability of the molecule under stress conditions. This informs necessary storage conditions and identifies potential incompatibilities with acidic or basic excipients.
Methodology:
-
Prepare solutions of 5-Aminomethyl-dibenzosuberane (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Aliquot the solution into separate glass vials for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60°C for 24 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal: Heat the solution at 60°C for 24 hours.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours[4].
-
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV method, comparing the peak area of the parent compound to an unstressed control to calculate the percentage of degradation.
Part 2: A Logical Workflow for Formulation Development
Based on the pre-formulation data, a logical decision-making process can be followed. The choice of formulation is dictated primarily by the intended route of administration and the required dose.
Caption: Formulation development decision workflow.
Part 3: Step-by-Step Formulation Protocols
The following protocols are designed for a target dose volume of 10 mL/kg in mice. Adjust volumes and concentrations as needed for your specific study design. Always use high-purity water (e.g., WFI or Milli-Q) and analytical grade reagents.
Protocol 3.1: pH-Adjusted Aqueous Solution for Intravenous (IV) Use
Rationale: This is the simplest and preferred formulation for IV administration. By protonating the basic amine group with an acid, we form a salt in situ, which has significantly higher aqueous solubility than the free base.
Materials:
-
5-Aminomethyl-dibenzosuberane
-
0.9% Sodium Chloride for Injection (Sterile Saline)
-
0.1 N Hydrochloric Acid (HCl) or Citric Acid solution (10 mg/mL)
-
Sterile vials, magnetic stirrer, and 0.22 µm sterile syringe filters
Procedure:
-
Weighing: Accurately weigh the required amount of 5-Aminomethyl-dibenzosuberane for the target concentration (e.g., 10 mg for a 1 mg/mL solution in 10 mL).
-
Dispersion: Add approximately 80% of the final volume of sterile saline to the vial containing the compound.
-
Solubilization: While stirring, add the acidic solution dropwise until all solid material dissolves. The solution should become completely clear.
-
pH Check: Measure the pH of the solution. The target pH should be between 3.0 and 5.0 for stability and tolerability. Avoid extreme pH values.
-
Final Volume: Add sterile saline to reach the final desired volume and mix thoroughly.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container.
-
QC Check: Visually inspect the final formulation for any particulates. Confirm the concentration via HPLC-UV analysis.
Protocol 3.2: Co-solvent Solution for Oral (PO) or Intraperitoneal (IP) Use
Rationale: When pH adjustment alone is insufficient to achieve the target concentration, a co-solvent system is employed. PEG400 is an excellent, low-toxicity solvent for many lipophilic compounds. A small amount of a stronger solvent like DMSO can be used if necessary, but should be minimized[7].
Materials:
-
5-Aminomethyl-dibenzosuberane
-
Polyethylene Glycol 400 (PEG400)
-
Saline or Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), if necessary
Example Vehicle: 30% PEG400 in Saline
Procedure:
-
Weighing: Accurately weigh the required amount of the compound.
-
Initial Solubilization: Add the required volume of PEG400 (e.g., 3 mL for a 10 mL final volume). Vortex or sonicate until the compound is fully dissolved in the PEG400. This step is crucial.
-
Dilution: Slowly add the saline or PBS in geometric portions while continuously vortexing or stirring to prevent the compound from precipitating out of solution.
-
Final Volume: Add saline/PBS to the final desired volume and mix until a clear, homogenous solution is obtained.
-
QC Check: Visually inspect for clarity. Confirm concentration via HPLC-UV. If precipitation occurs upon addition of the aqueous component, the formulation is not viable, and a higher percentage of co-solvent or a different system (like a suspension) is required.
Protocol 3.3: Homogenous Suspension for Oral (PO) Gavage
Rationale: If a solution cannot be achieved at the required concentration, a suspension is the most common alternative for oral dosing[8]. The goal is not to dissolve the drug, but to create a uniform, stable dispersion of fine particles that can be accurately dosed. A suspending agent prevents settling, and a wetting agent ensures the hydrophobic particles disperse in the aqueous vehicle.
Standard Vehicle: 0.5% HPMC / 0.2% Tween 80 in Water[9]
Procedure:
-
Vehicle Preparation:
-
To prepare 10 mL: Add 50 mg of Hydroxypropyl Methylcellulose (HPMC) and 20 mg (or 20 µL) of Tween 80 to 10 mL of purified water.
-
Stir with a magnetic stirrer until fully dissolved. This may take some time.
-
-
Weighing: Accurately weigh the required amount of the compound and place it in a glass mortar or a suitable vial.
-
Wetting the Powder: Add a few drops of the vehicle to the dry powder and triturate with a pestle (or vortex vigorously) to form a smooth, uniform paste. This is the most critical step to prevent particle aggregation.
-
Geometric Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until the final volume is reached.
-
Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity.
-
QC Check: Visually inspect for uniformity. The suspension should appear homogenous with no large clumps. It must be stirred continuously, even during dose administration, to ensure each animal receives the correct dose.
Part 4: Validation, Storage, and Administration
Self-Validating Systems: A protocol is only trustworthy if it includes checkpoints.
-
Concentration Verification: Every new formulation preparation should have its concentration confirmed by a suitable analytical method (e.g., HPLC-UV) before administration. This is non-negotiable for data integrity.
-
Homogeneity (Suspensions): For suspensions, it is critical to ensure dose uniformity. This can be tested by taking aliquots from the top and bottom of the container after stirring and analyzing their concentration. The values should be within ±10% of the target.
-
Stability: Formulations are typically prepared fresh daily. If a formulation needs to be stored, its stability (chemical and physical) must be confirmed for the intended storage duration and conditions. For example, store at 2-8°C, protected from light, and re-analyze after 24 or 48 hours to ensure no degradation or precipitation has occurred[10].
Safe Handling & Administration:
-
Safety: Based on hazard data, 5-Aminomethyl-dibenzosuberane is harmful if ingested or comes into contact with skin[1]. Always handle the compound and its formulations wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Animal Dosing: For oral gavage in rodents, use a flexible, soft-tipped gavage needle to minimize the risk of esophageal trauma[11]. Ensure the dosing volume is appropriate for the animal's size (typically 5-10 mL/kg for mice)[12][13].
References
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Cheméo. (n.d.). Chemical Properties of 5H-Dibenzo[a,d]cyclohepten-5-one (CAS 2222-33-5). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202041, 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine. Retrieved from [Link]
- Ahmad, I., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Future Journal of Pharmaceutical Sciences.
-
Gautam, A., & Singh, A. P. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]
-
Howard, S., et al. (2023). Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Abounassif, M. A., et al. (2005). Stability studies on some benzocycloheptane antihistaminic agents. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene (CAS 833-48-7). Retrieved from [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
-
Visser, J. C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Retrieved from [Link]
-
protocols.io. (2011). Voluntary oral administration of drugs in mice. Retrieved from [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
-
Skotvedt, M., et al. (2007). Stability of the X-ray Contrast Agent iodixanol. Current Pharmaceutical Analysis. Retrieved from [Link]
-
Creative Biolabs. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from [Link]
-
Tran, M. H., et al. (2021). Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Chen, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14589, Dibenzosuberone. Retrieved from [Link]
-
ResearchGate. (n.d.). Preclinical formulations for discovery and toxicology: physicochemical challenges. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17684. Retrieved from [Link]
-
Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]
- Google Patents. (n.d.). WO2015121876A1 - Novel tricyclic compounds and preparation thereof.
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
Chem Help ASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material. YouTube. Retrieved from [Link]
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use of 5-Aminomethyl-dibenzosuberane in cancer research
Application Note: 5-Aminomethyl-dibenzosuberane in Oncology Research
Executive Summary
5-Aminomethyl-dibenzosuberane (5-AM-DBS) is a privileged tricyclic pharmacophore structurally related to first-generation tricyclic antidepressants (TCAs) like amitriptyline.[1] While historically explored for neuropharmacology, recent investigations have repurposed this scaffold in oncology.[1] Its primary utility lies in its ability to act as a chemosensitizer , reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp/ABCB1) efflux pumps, and as a ligand for Sigma-1 receptors (
This guide provides standardized protocols for using 5-AM-DBS to investigate chemosensitization in resistant cell lines and to probe
Mechanistic Background
To use 5-AM-DBS effectively, researchers must understand its dual mechanism of action.[1]
P-glycoprotein (P-gp) Inhibition
Many resistant cancer cells (e.g., MCF-7/ADR, KB-V1) overexpress P-gp, an ATP-dependent efflux pump that expels chemotherapeutics like doxorubicin and paclitaxel.[1]
-
Mechanism: 5-AM-DBS acts as a competitive substrate or modulator of the P-gp transmembrane domain.[1] Its lipophilic tricyclic core mimics the binding features of established reversal agents (e.g., Verapamil) but often with a distinct toxicity profile.[1]
-
Outcome: Intracellular accumulation of the co-administered cytotoxic drug increases, restoring apoptosis.[1]
Sigma-1 Receptor ( R) Modulation
The
-
Relevance:
R is upregulated in breast, lung, and prostate cancers.[1] It promotes cell survival by modulating calcium signaling and preventing ER-stress-induced apoptosis.[1] -
Mechanism: 5-AM-DBS binds the
R, disrupting its chaperone activity and sensitizing the tumor cell to apoptotic stimuli.[1]
Pathway Visualization
The following diagram illustrates the dual-targeting logic of 5-AM-DBS in a drug-resistant cancer cell.
Caption: Figure 1.[1] Dual mechanism of 5-AM-DBS.[1] Blue lines indicate the probe's inhibitory action on P-gp efflux and Sigma-1 survival signaling.[1]
Experimental Protocols
Protocol A: Preparation of 5-AM-DBS Stock Solution
-
Chemical Properties:
-
Storage: -20°C, desiccated.
Steps:
-
Weigh 5 mg of 5-AM-DBS hydrochloride salt.[1]
-
Dissolve in 1 mL of sterile DMSO (dimethyl sulfoxide) to create a 22.4 mM stock .
-
Vortex for 30 seconds until clear.
-
Aliquot into 50 µL vials to avoid freeze-thaw cycles.
-
Critical Control: Prepare a "Vehicle Control" of DMSO diluted in media to match the highest experimental concentration (final DMSO < 0.5%).
Protocol B: Chemosensitization Assay (MDR Reversal)
Objective: Determine if 5-AM-DBS lowers the IC50 of Doxorubicin in resistant cells.[1] Cell Model: MCF-7/ADR (Doxorubicin-resistant) vs. MCF-7 (Parental).[1]
Workflow:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.
-
Pre-treatment:
-
Drug Treatment: Add Doxorubicin in serial dilutions (e.g., 0.01 µM to 100 µM) to both groups.
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
Readout: MTT or CellTiter-Glo assay.
-
Calculation: Calculate the Reversal Fold (RF) .
Protocol C: Sigma-1 Receptor Competition Binding
Objective: Validate affinity of 5-AM-DBS for
Workflow:
-
Membrane Prep: Isolate membranes from Jurkat cells or guinea pig brain (rich in
R).[1] -
Radioligand: Use [3H]-(+)-Pentazocine (specific
agonist).[1] -
Competition:
-
Incubation: 120 min at 25°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curve to determine
.[1]
Data Analysis & Expected Results
Chemosensitization Data Interpretation
The following table outlines expected results when using 5-AM-DBS in an MDR reversal assay.
| Cell Line | Treatment | IC50 (Doxorubicin) | Reversal Fold (RF) | Interpretation |
| MCF-7 (Parental) | Dox Only | 0.05 µM | - | Baseline sensitivity.[1] |
| MCF-7 (Parental) | Dox + 5-AM-DBS (5µM) | 0.04 µM | ~1.2 | Minimal effect on non-resistant cells.[1] |
| MCF-7/ADR (Resistant) | Dox Only | 10.0 µM | - | High resistance (P-gp active).[1] |
| MCF-7/ADR (Resistant) | Dox + 5-AM-DBS (5µM) | 0.5 µM | 20.0 | Significant Reversal. Probe blocks P-gp.[1] |
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for the Chemosensitization Assay.
Safety & Handling
-
Toxicity: Tricyclic compounds can be cardiotoxic at high doses (hERG channel blockade).[1] In vitro concentrations >50 µM may cause non-specific cytotoxicity.[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Handle powder in a fume hood to avoid inhalation.[1]
References
-
P-glycoprotein Inhibition by Tricyclic Scaffolds
-
Sigma Receptor in Cancer
-
Synthesis and Activity of Dibenzosuberane Derivatives
-
Structure-Activity Relationships (SAR)
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Application Notes & Protocols for Assessing Serotonin and Norepinephrine Reuptake Dynamics
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) are critical monoamine neurotransmitters that regulate a vast array of physiological and psychological processes, including mood, cognition, and arousal.[1] The precise control of these neurotransmitters in the synaptic cleft is paramount for normal neuronal function. This regulation is primarily achieved through their reuptake into presynaptic neurons by specific transporter proteins: the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3]
Due to their central role in pathophysiology, particularly in depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), SERT and NET are major targets for pharmacological intervention.[4] Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a prominent class of drugs that block the action of these transporters, thereby increasing the extracellular concentrations of 5-HT and NE.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the core in vitro and in vivo methodologies used to study SERT and NET function and to characterize the potency and selectivity of potential reuptake inhibitors. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data.
Section 1: Foundational Principles of Monoamine Reuptake
Understanding the fundamental mechanism of SERT and NET is crucial for designing and interpreting experimental outcomes. Both transporters are members of the solute carrier 6 (SLC6) family and utilize the electrochemical gradients of Na⁺ and Cl⁻ to drive the transport of their respective neurotransmitters from the synapse back into the presynaptic neuron.[5] By blocking this process, reuptake inhibitors prolong the residence time of neurotransmitters in the synapse, enhancing their signaling to postsynaptic receptors.
Mechanism of Synaptic Reuptake and SNRI Action
The following diagram illustrates the key events at a monoaminergic synapse, including neurotransmitter release, reuptake via SERT/NET, and the mechanism of inhibition by an SNRI.
Caption: Key steps in a synaptosomal neurotransmitter uptake assay.
Section 3: Cell-Based Functional Assays
For higher throughput and to work with human transporters, stably transfected cell lines (e.g., HEK-293 or CHO cells) expressing SERT or NET are widely used. [6][7]These systems offer greater consistency than primary tissue preparations and are amenable to non-radioactive, fluorescence-based methods. [7] Principle: These assays use fluorescent substrates that are transported into the cell via SERT or NET, leading to an increase in intracellular fluorescence. [8][9]An external masking dye quenches the fluorescence of the substrate in the assay medium, allowing for a homogenous, no-wash protocol where only the internalized signal is detected. [9][10] Protocol: Fluorescence-Based Uptake Assay
-
Cell Plating: Seed cells stably expressing the transporter of interest into 96- or 384-well black, clear-bottom plates and allow them to form a confluent monolayer. [8]2. Compound Addition: Add test compounds at various concentrations to the wells and pre-incubate.
-
Assay Initiation: Add the fluorescent substrate/masking dye solution to all wells. [8]4. Signal Detection: Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a bottom-read fluorescence plate reader. [9]5. Data Analysis: Calculate IC50 values from the inhibition curves. The results from these assays show a strong correlation with data from traditional radiolabeled uptake assays. [2][7]
Assay Type Advantages Disadvantages Synaptosome-Based High physiological relevance (native environment). Lower throughput; higher variability between preparations. | Cell-Based (Fluorescent) | High throughput; high reproducibility; uses human transporters; non-radioactive. [9]| Potential for artifacts due to overexpression in a non-neuronal system. |
Section 4: Advanced & In Vivo Applications
To validate in vitro findings and understand a compound's effect in a complex biological system, in vivo studies are essential.
In Vivo Microdialysis
Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. [11][12]It is considered a gold-standard method for demonstrating the in vivo efficacy of a reuptake inhibitor. [11][13] Principle: A small, semi-permeable microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens). The probe is continuously perfused with a physiological solution. Neurotransmitters in the extracellular fluid diffuse across the membrane and into the perfusion liquid (dialysate), which is collected for analysis. [12]Administration of an SNRI is expected to cause a measurable increase in the concentration of 5-HT and/or NE in the dialysate.
Conceptual Protocol:
-
Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeted to the brain region of interest.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Analysis: Quantify the neurotransmitter concentrations in the dialysate samples, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which provides the necessary sensitivity for these low concentrations. [14][15]
Conceptual Diagram of In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Section 5: Protocol Validation and Quality Control
For any screening assay, especially in a high-throughput setting, rigorous validation is necessary to ensure the data is reliable.
-
Reference Compounds: Always include known reference inhibitors (e.g., Duloxetine, Venlafaxine) to benchmark assay performance and confirm that the system is responding appropriately.
-
Z'-Factor: For high-throughput screens (HTS), the Z'-factor is a statistical parameter used to quantify the quality of the assay. [16]It measures the separation between the positive and negative controls.
Conclusion
The study of serotonin and norepinephrine reuptake is fundamental to neuroscience and drug discovery. The methodologies described here, from high-affinity radioligand binding assays to functional in vivo microdialysis, provide a multi-faceted toolkit for characterizing the interaction of novel compounds with SERT and NET. A logical progression from in vitro affinity and potency measurements to in vivo target engagement is critical for the successful development of new therapeutics targeting these important transporters. By understanding the principles and applying the rigorous protocols outlined in these notes, researchers can generate high-quality, reliable data to advance the field.
References
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-
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed, 2008. Available from: [Link]
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Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Journal of Neuroscience Methods, 1996. Available from: [Link]
-
Cheng-Prusoff Equation Calculator. Calculator.net. Available from: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available from: [Link]
- Z-factors. BIT 479/579 High-throughput Discovery.
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Simultaneous Determination of Norepinephrine, Dopamine, and Serotonin in Hippocampal Microdialysis Samples Using Normal Bore High Performance Liquid Chromatography. Journal of Liquid Chromatography, 1994. Available from: [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 2011. Available from: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 2021. Available from: [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BMG LABTECH. Available from: [Link]
-
Uptake and release of neurotransmitters. Current Protocols in Neuroscience, 2001. Available from: [Link]
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Ki, IC50, & the Cheng-Prusoff equation. YouTube, 2021. Available from: [Link]
-
Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.net, 2019. Available from: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 2020. Available from: [Link]
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 2007. Available from: [Link]
-
Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Frontiers in Chemistry, 2023. Available from: [Link]
-
Monitoring monoamine transport with the fluorescent substrate analogue ASP +. ResearchGate. Available from: [Link]
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience, 2007. Available from: [Link]
-
A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. Physical Chemistry Chemical Physics, 2021. Available from: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange, 2014. Available from: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
-
Radioligand Binding Assay. Creative Bioarray. Available from: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]
-
Functional interactions between dopamine, serotonin and norepinephrine neurons: an in-vivo electrophysiological study in rats with monoaminergic lesions. International Journal of Neuropsychopharmacology, 2009. Available from: [Link]
-
Effects of serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy. Epilepsia, 2015. Available from: [Link]
-
Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. International Journal of Molecular Sciences, 2022. Available from: [Link]
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- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Introduction to 5-Aminomethyl-dibenzosuberane Crystallization
An in-depth guide to navigating the complexities of 5-Aminomethyl-dibenzosuberane crystallization, this technical support center provides researchers, scientists, and drug development professionals with practical, field-proven insights. As a Senior Application Scientist, my aim is to blend technical precision with causal explanations, ensuring each protocol is a self-validating system for achieving high-quality crystalline products.
5-Aminomethyl-dibenzosuberane is a key structural motif in medicinal chemistry. Achieving a pure, stable, and well-defined crystalline form is a critical determinant of its performance, impacting everything from stability and shelf-life to bioavailability and efficacy in drug development. However, the path to obtaining ideal crystals is often fraught with challenges, including oiling out, polymorphism, and impurity incorporation. This guide is designed to provide a systematic approach to troubleshooting these common issues, grounded in the fundamental principles of crystallization science.
Physicochemical Properties
A thorough understanding of the molecule's properties is the foundation of any successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N | PubChem[1] |
| Molecular Weight | 223.31 g/mol | PubChem[1] |
| XLogP3-AA | 3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
XLogP3-AA is a computed measure of hydrophobicity. A value of 3 suggests moderate lipophilicity, influencing solvent selection.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Part 1: Issues with Crystal Formation
Question: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?
Answer: Oiling out occurs when the solute's concentration exceeds its solubility limit to such a degree that it separates from the solution as a liquid phase before nucleation and crystal growth can occur. This is often due to rapid changes in supersaturation.
Causality & Strategy:
-
Reduce the Rate of Supersaturation: The most common cause is excessively rapid cooling or anti-solvent addition. A slower, more controlled approach allows molecules the time to orient themselves into an ordered crystal lattice.
-
Action: Decrease your cooling rate significantly. For instance, instead of transferring directly to an ice bath, allow the solution to cool to room temperature first, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). For anti-solvent methods, add the anti-solvent dropwise with vigorous stirring.
-
-
Optimize Solvent Choice: The solvent system may be inappropriate. A solvent that is "too good" can make it difficult to achieve the necessary supersaturation without the solution becoming overly viscous. Conversely, a solvent that is "too poor" will cause the compound to crash out amorphously.
-
Increase Solute Mobility: If the solution is too viscous, molecular diffusion to growing crystal faces is hindered.
-
Action: Use a slightly larger volume of solvent to create a more dilute, less viscous solution at the target temperature. While this may reduce yield, it often improves crystal quality.
-
-
Introduce a Nucleation Site (Seeding): Spontaneous nucleation can be difficult. Introducing a seed crystal provides a template for growth.
-
Action: If you have a small amount of crystalline material from a previous attempt, add a single, tiny crystal to the supersaturated solution. If no crystals are available, try scratching the inside of the flask with a glass rod to create micro-abrasions that can serve as nucleation sites.
-
Part 2: Problems with Crystal Properties
Question: I'm getting crystals, but they are very small, needle-like, or form thin plates. How can I grow larger, more robust crystals?
Answer: Crystal morphology (habit) is a direct consequence of the relative growth rates of different crystal faces. Fast growth often leads to small or needle-like crystals, while slow, controlled growth allows for the development of larger, more equant (uniform) crystals.
Causality & Strategy:
-
Slow Down the Crystallization Process: As with oiling out, rapid crystallization is the primary culprit.
-
Action: Employ very slow cooling or use vapor diffusion techniques, which provide the most gradual increase in supersaturation. (See Protocol 2).
-
-
Solvent-Morphology Interaction: The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and altering the final crystal shape.[4]
-
Action: Systematically screen a range of solvents. Acetonitrile, for example, is often effective at producing more compact crystals.[5] Try crystallizing from solvents like ethyl acetate, THF, or toluene to see how the morphology changes.
-
-
Consider Salt Formation: Crystallizing the amine as a salt (e.g., hydrochloride or oxalate) can dramatically improve crystal quality. Salts often form more robust and ordered crystal lattices due to strong ionic and hydrogen bonding interactions.[6][7][8]
-
Action: Dissolve your compound in a suitable solvent like isopropanol or ethyl acetate and add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of oxalic acid). The resulting salt will often crystallize readily.
-
Part 3: Challenges with Purity & Polymorphism
Question: My final product has impurities, even after crystallization. What can I do?
Answer: Impurities can become trapped in the crystal lattice (inclusion) or adsorb to the crystal surface.[9] The effectiveness of crystallization for purification depends on the nature of the impurity and its solubility relative to the main compound.
Causality & Strategy:
-
Impurity Rejection: For crystallization to be an effective purification step, the impurity should be significantly more soluble in the mother liquor than the desired compound.
-
Action: Perform a second recrystallization. The first crystallization removes the bulk of the impurities, and a second one from a fresh, clean solvent system can further enhance purity.
-
-
Structurally Similar Impurities: Impurities that are structurally similar to 5-Aminomethyl-dibenzosuberane can co-crystallize, making them very difficult to remove.[10]
-
Action: If recrystallization is ineffective, you may need to revisit the synthetic route to prevent the formation of the problematic impurity. Alternatively, chromatography prior to crystallization may be necessary.
-
Question: I've noticed that my crystals sometimes have a different appearance or properties (e.g., melting point). Could this be polymorphism?
Answer: Yes. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[11] These different forms can have distinct physical properties. Dibenzosuberane derivatives are known to exhibit polymorphism.
Causality & Strategy:
-
Kinetic vs. Thermodynamic Forms: Often, a less stable (kinetic) polymorph will crystallize first because it forms faster, which can then convert to a more stable (thermodynamic) form over time.
-
Action: To obtain the thermodynamically stable form, try crystallizing from a higher boiling point solvent or holding the solution at an elevated temperature for an extended period before cooling. Slurrying the kinetic form in a solvent where it has moderate solubility can also facilitate conversion to the stable form.
-
-
Solvent-Induced Polymorphism: The choice of solvent can directly influence which polymorph is formed.
-
Action: Conduct a thorough polymorph screen by crystallizing the compound from a diverse range of solvents under various conditions (e.g., fast vs. slow cooling, different temperatures).
-
Visual Troubleshooting Workflows
Workflow 1: Troubleshooting No Crystal Formation
Caption: A decision tree for troubleshooting experiments where no crystals are formed.
Workflow 2: Impact of Impurities on Crystallization
Caption: How different types of impurities can affect the outcome of crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for crystallizing 5-Aminomethyl-dibenzosuberane? There is no single "best" solvent. A good starting point is to test solvents where the compound is sparingly soluble at room temperature but readily soluble when heated. Based on its structure, good candidates for screening include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.[3]
Q2: How can I confirm the purity and identity of my crystals? A combination of techniques is recommended. Melting point analysis provides a quick check for purity (impurities tend to broaden and depress the melting range). For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential.
Q3: What analytical techniques should I use to characterize my crystalline material? To analyze the solid-state properties of your crystals, several techniques are crucial:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystal form (polymorph) and assessing crystallinity.[12]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect phase transitions between polymorphs.[12]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to identify the presence of residual solvent or to study thermal decomposition.[12]
-
Optical Microscopy: This provides a simple way to visually assess crystal morphology, size, and quality.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a clean flask, add the crude 5-Aminomethyl-dibenzosuberane and the minimum amount of a chosen solvent (e.g., isopropanol) required to fully dissolve the solid at the solvent's boiling point. Use a magnetic stirrer for efficient mixing.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (~4°C) for several hours, then to a freezer (-10 to -20°C) to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent / Vapor Diffusion Crystallization
This method is excellent for growing high-quality single crystals for X-ray diffraction.
-
Preparation: Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane or methanol) in a small vial.
-
Setup: Place this open vial inside a larger, sealed jar that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexanes or diethyl ether). The anti-solvent should be more volatile than the good solvent.[5][13]
-
Diffusion: Over time, the volatile anti-solvent will slowly diffuse into the good solvent in the vial. This gradually decreases the compound's solubility, leading to a slow and controlled crystallization process.
-
Harvesting: Once suitable crystals have formed (this can take days to weeks), carefully remove the vial and isolate the crystals.
References
- Vertex AI Search, "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol".
- Beilstein Journals, "Trichloroacetic acid fueled practical amine purific
- ResearchGate, "How to recrystallization amine compound and it is not soluble in common organic solvents".
- PubChem, "10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine".
- ResearchGate, "What are the key points to grow a thick crystal/how to remove the Alert B level while dealing with fl
- Journal of the American Chemical Society, "Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomer
- "The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923".
- ResearchGate, "What is the best method for crystallization of a pyrimidin-2(5)
- University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystalliz
- International Journal of Pure and Applied Mathematics, "CRYSTAL CHARACTERIZ
- ResearchGate, "Three polymorphs of a new N,N′-dipropylated isoindigo deriv
- ResearchGate, "(PDF) How to Limit Amine Systems Failures".
- PMC - NIH, "Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives".
- "Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability".
- ACS Publications, "Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods".
- PMC - PubMed Central, "Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Deriv
- PharmaCompass.
- "Crystalliz
- ACS Publications, "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research".
- International Journal of Exploring Emerging Trends in Engineering (IJEETE)
- RSC Publishing, "Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology".
- Vysus Group, "Common amine system corrosion issues and how to solve them".
- ResearchGate, "Recovery of surfaces from impurity poisoning during crystal growth".
- Sciencemadness, "Forming oxalte salts of amines - Powered by XMB 1.9.11".
- ResearchGate, "What are the different techniques to characterize chemical crystals?".
- Cheméo, "Chemical Properties of 5H-Dibenzo[a,d]cyclohepten-5-one (CAS 2222-33-5)".
- Chemistry LibreTexts, "3.3C: Determining Which Solvent to Use".
-
, "Impurity Occurrence and Removal in Crystalline Products from Process Reactions".
- Google Patents, "US3944598A - Production of amine salts of carboxylic acids".
- Triclinic Labs, "Chemical and Materials Characteriz
- PubChem, "5H-Dibenzo(a,d)cycloheptene".
- MDPI, "The Effect of Solvents on the Crystal Morphology of Pyriproxyfen".
- CrystEngComm (RSC Publishing), "Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry and supramolecular structure".
- PMC - PubMed Central, "Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solv
- Cheméo, "10,11-Dihydro-5H-dibenzo(a,d)cycloheptene (CAS 833-48-7)".
Sources
- 1. 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine | C16H17N | CID 202041 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 5-Aminomethyl-dibenzosuberane Stability Guide
[1][2]
Introduction
5-Aminomethyl-dibenzosuberane (CAS: 10175-38-9) presents a unique stability challenge common to lipophilic primary amines. While the dibenzosuberane core (a saturated tricyclic system) is relatively chemically robust compared to its unsaturated analog (dibenzosuberene), the primary aminomethyl group acts as a "Trojan horse" for instability.[1]
Users frequently report "degradation" which is often a misdiagnosis of surface adsorption or carbamylation .[2] This guide moves beyond basic handling to address the root causes of signal loss and chemical transformation.
Module 1: The Stability Profile (Mechanistic Insight)
To prevent degradation, you must distinguish between chemical breakdown and physical loss.[2][1]
The Degradation & Loss Matrix
The molecule faces three primary threats in solution:
-
Oxidative Deamination/N-Oxidation: The lone pair on the primary nitrogen is susceptible to reactive oxygen species (ROS), especially in high-pH solutions.[2][1]
-
Atmospheric Carbamylation: Primary amines react rapidly with atmospheric
to form carbamic acid/carbamates, often seen as a "mystery peak" (+44 Da) in LC-MS.[2][1] -
Adsorption (The "Phantom Loss"): The lipophilic tricyclic ring drives the molecule to hydrophobic surfaces, while the amine interacts with silanols on glass. This leads to rapid loss of concentration without the appearance of degradation products.
Visualization of Failure Modes
The following diagram maps the inputs (environmental factors) to the specific chemical or physical failure mode.
Figure 1: Mechanistic pathways leading to sample integrity failure.[2][1] Note that adsorption is a physical loss, while oxidation and carbamylation are chemical transformations.[1]
Module 2: Troubleshooting Guide
Use this section to diagnose specific experimental anomalies.
Scenario A: "My LC-MS peak area drops by 50% overnight, but I see no new peaks."
-
Diagnosis: Adsorption (The Stickiness Effect).
-
Mechanism: The tricyclic ring is highly hydrophobic.[2] In aqueous buffers or low-% organic solutions, the molecule migrates to the container walls (glass or plastic).[1]
-
Corrective Action:
-
Switch Containers: Use Silanized Glass vials or Low-Bind Polypropylene . Avoid standard borosilicate glass.[2][1]
-
Solvent Modification: Ensure your sample solvent contains at least 20-30% organic content (MeOH/MeCN) if possible.[2][1]
-
Equilibration: Pre-rinse pipette tips with the solution before transfer to saturate binding sites.[2][1]
-
Scenario B: "I see a new peak at M+16 or M+14."
-
Diagnosis: Oxidation. [1]
-
Mechanism: M+16 indicates N-oxidation.[2][1] M-2 (or similar shifts) can indicate oxidative dehydrogenation to an imine.[2][1]
-
Corrective Action:
Scenario C: "I see a new peak at M+44."
Module 3: Storage & Handling Protocols[1][2]
Solvent Compatibility Matrix
Choosing the right solvent is the single most effective stability control.
| Solvent System | Stability Rating | Notes |
| DMSO (Anhydrous) | ⭐⭐⭐ | Excellent solubility.[2][1] Risk: DMSO is hygroscopic; wet DMSO promotes hydrolysis.[2][1] Freeze-thaw cycles can precipitate the compound.[2][1] |
| Methanol (Acidified) | ⭐⭐⭐⭐ | Best Practice. Add 0.1% Formic Acid or HCl.[2][1] Protonation stabilizes the amine.[2] |
| Acetonitrile | ⭐⭐⭐ | Good stability, but high volatility can lead to concentration errors.[2][1] |
| Water (Neutral pH) | ⭐ | Avoid. High risk of adsorption to container and carbamylation.[2][1] |
| Acetone/Ketones | ❌ | FATAL. Primary amines react with ketones to form Schiff bases (Imines).[2][1] Never use. |
Protocol: Preparation of a Stable Stock Solution (10 mM)
Objective: Create a stock solution stable for >6 months at -20°C.
-
Weighing: Weigh the solid 5-Aminomethyl-dibenzosuberane (preferably the HCl salt) into a silanized glass vial.
-
Solvent Choice:
-
Dissolution: Vortex briefly. If using the free base, ensure the solvent is slightly acidic to protonate the nitrogen immediately.
-
Aliquot: Do not store in one large bottle. Aliquot into small (50-100 µL) single-use volumes in amber, silanized vials .
-
Storage: Flash freeze and store at -20°C or -80°C.
Decision Tree for Sample Preparation
Follow this logic flow to determine the optimal handling for your specific experiment.
Figure 2: Workflow for selecting the correct solvent system based on downstream application.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store the solution in standard polypropylene (PP) tubes? A: For concentrations >1 mM, PP is acceptable.[1] For dilute solutions (<10 µM), no . The lipophilic dibenzosuberane tail will partition into the plastic, causing significant loss. Use Low-Bind PP or silanized glass.[2][1]
Q: Is the Hydrochloride (HCl) salt more stable than the Free Base? A: Yes, significantly. The HCl salt locks the nitrogen lone pair, preventing oxidation and carbamylation.[1] It is also a solid crystalline lattice, which is more stable than the often oily/amorphous free base. Always purchase or convert to the salt form for long-term storage.[2][1]
Q: Why do I see "ghost peaks" in my chromatogram after injecting this sample? A: This is likely "Carryover."[2][1] The lipophilic nature of the molecule causes it to stick to the HPLC injector needle and tubing.
-
Fix: Use a strong needle wash (e.g., 50:50 Isopropanol:Acetonitrile + 0.1% Formic Acid) to strip the compound from the system between injections.[1]
References
-
PubChem. (n.d.).[2][1] 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][2][1]
-
Kristensen, K., et al. (2015).[2][1][3] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3] PLOS ONE.[2][1] Retrieved from [Link]
- Relevance: Establishes the mechanism of cationic/lipophilic adsorption to container walls, a critical failure mode for this molecule.
-
Yahya, A. M., et al. (1988).[2][1][4] Drug Sorption to Glass and Plastics.[2][1][4][5][6] Drug Metabolism and Drug Interactions.[2][1][4] Retrieved from [Link]
- Relevance: Foundational text on the interaction of lipophilic drugs with packaging m
-
Thorsteinson, T. (n.d.).[2][1] Technical Guide: Silanization of Glassware.[2] Sigma-Aldrich / Merck.[2][1] (General reference for silanization protocols implied in Module 2).
Sources
- 1. 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine | C16H17N | CID 202041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-(2-(4-methylpiperazinyl)ethyl)- | C22H28N2 | CID 49555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 4. Drug sorption to glass and plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing batch-to-batch variability of synthesized compound
Introduction: The "Quality by Design" Philosophy
In drug discovery, consistency is not just a metric; it is the foundation of reproducibility. A compound that varies in purity, crystallinity, or solvate form between batches can render months of biological data useless.
This guide moves beyond basic "purity checks." We utilize a Quality by Design (QbD) approach, treating variability not as bad luck, but as a symptom of uncontrolled Critical Process Parameters (CPPs). Below, you will find diagnostic workflows, root-cause analysis protocols, and remediation strategies designed to stabilize your synthetic output.
Module 1: Diagnostic Triage (The "What" Phase)
Symptom: Your latest batch shows the same HPLC purity as the reference standard, but the biological IC50/EC50 has shifted significantly.
Technical Insight: Standard reverse-phase HPLC (RP-HPLC) often blinds researchers to solid-state anomalies. If the chemical structure is identical but the biological response differs, the culprit is frequently Polymorphism or Particle Size Distribution (PSD) . Different crystal lattices (polymorphs) have vastly different solubility profiles, directly impacting bioavailability [1].[1][2]
Protocol: Orthogonal Solid-State Characterization
Do not rely on a single analytical method. Execute this triad to validate physical consistency.
| Analytical Method | Target Attribute | Acceptance Criteria (Example) |
| PXRD (Powder X-Ray Diffraction) | Crystal Lattice / Polymorph ID | Diffractogram overlay matches Reference Form A (± 0.2° 2 |
| DSC (Differential Scanning Calorimetry) | Thermal events / Solvates | Melting point onset within ± 2°C; no desolvation endotherms |
| DVS (Dynamic Vapor Sorption) | Hygroscopicity | Mass change < 2% at 80% RH (matches reference profile) |
Diagnostic Logic Flow
Use this decision tree to isolate the source of variability.
Figure 1: Diagnostic decision tree for isolating chemical vs. physical sources of batch variability.
Module 2: Root Cause Analysis (The "Why" Phase)
Symptom: The impurity profile changes (e.g., a new peak at RRT 1.15) despite using "identical" reaction conditions.
Technical Insight: "Room Temperature" is not a controlled parameter. In synthesis, Critical Process Parameters (CPPs) such as stirring rate (mixing efficiency), precise internal temperature, and addition rates determine the outcome. A shift in impurity profile suggests a change in the reaction kinetics or thermodynamics, often driven by scale-up effects or raw material trace contaminants [2].
Protocol: The "Stress Test" for Parameter Sensitivity
Perform a Design of Experiments (DoE) screening to identify which parameter is causing the drift.
-
Define Factors: Select 3 parameters (e.g., Temp, Catalyst Loading, Stirring Rate).
-
Range Setting: Set High (+10%) and Low (-10%) values for each.
-
Execution: Run a 2³ full factorial design (8 experiments).
-
Analysis: Identify the "Cliff Edge"—the parameter where a small change causes a massive spike in impurities.
| Parameter | Common Variability Source | Impact on Synthesis |
| Temperature | Exotherm spikes during addition | Kinetic vs. Thermodynamic product distribution changes. |
| Mixing (RPM) | Vortex vs. Turbulence | Mass transfer limitations; localized "hot spots" causing dimerization. |
| Reagent Quality | Trace metals (Pd, Cu) in solvents | Unexpected catalysis or poisoning of the main catalyst. |
Module 3: Remediation & Control (The "How" Phase)
Symptom: You cannot reproduce the crystallization yield or form. The product "oils out" instead of precipitating.
Technical Insight: Crystallization is the final purification step and the most common source of batch failure. Oiling out occurs when the system enters the "labile zone" (supersaturation) too quickly or lacks nucleation sites. To fix this, you must control the Supersaturation Trajectory [3].
Protocol: Seeding and Controlled Cooling
Self-Validating Step: If the onset of turbidity occurs at the same temperature ±1°C in three consecutive runs, the process is under control.
-
Solubility Curve: Determine the saturation temperature (
) of your compound in the chosen solvent. -
Metastable Zone Width (MSZW): Determine the temperature where spontaneous nucleation occurs (
). The gap between and is your operating window. -
Seeding Strategy:
-
Cool to
(approx. 2-3°C below ). -
Add 1-2 wt% of verified seed crystals (Form A).
-
Hold for 30-60 minutes to allow crystal growth (preventing secondary nucleation).
-
-
Controlled Cooling: Ramp temperature down at a linear rate (e.g., 0.5°C/min) to harvest.
Process Control Loop
Implementing Process Analytical Technology (PAT) allows real-time monitoring.[3]
Figure 2: Feedback loop using PAT tools (FBRM/IR) to maintain Critical Quality Attributes (CQAs) in real-time.
Frequently Asked Questions (FAQs)
Q: My compound color varies from white to off-white/yellow, but NMR is identical. Is this a failure? A: Not necessarily, but it is a risk. Color bodies are often high-extinction coefficient impurities present at <0.1% (below NMR detection).
-
Action: Run a "Ash/Residue on Ignition" test or ICP-MS to check for trace metals (Ru, Pd, Cu) which often cause color.
-
Remediation: Use a scavenger resin (e.g., Thiol-silica) or an activated carbon wash.
Q: How do I handle residual solvents that vary between batches? A: Residual solvents can act as "plasticizers," lowering the melting point and altering stability.
-
Standard: Refer to ICH Q3C guidelines.
-
Action: Implement a "Drying Curve" study. Dry at
(10 degrees below glass transition) under vacuum. Monitor solvent loss via GC-Headspace until asymptotic weight loss is achieved.
Q: The yield drops significantly when I scale up from 1g to 10g. A: This is a classic heat/mass transfer issue.
-
Action: Calculate the Surface-Area-to-Volume Ratio (SA/V) . As you scale up, SA/V drops, reducing cooling efficiency.
-
Fix: Do not just duplicate the jacket temperature; duplicate the internal temperature profile. You may need to cool the jacket more aggressively at scale to maintain the same internal reaction temp.
References
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (2000).[4] International Council for Harmonisation. [4][5]
-
FDA Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (2004).[6] U.S. Food and Drug Administration.[7][8][9] [6]
-
ICH Q3A(R2): Impurities in New Drug Substances. (2006). International Council for Harmonisation.
Sources
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- 2. hilarispublisher.com [hilarispublisher.com]
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- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing and Quality Assurance - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: Draft Guidance for Industry: Process Analytical Technology - A Framework for Innovative Pharmaceutical Manufacturing and Quality Assurance; Availability [federalregister.gov]
troubleshooting unexpected biological assay results
Technical Support Center: Biological Assay Troubleshooting
-
Last Updated: February 11, 2026[1]
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Context: Advanced troubleshooting for drug discovery and basic research.
Introduction: The "Black Box" of Biology
As scientists, we often treat assays as deterministic machines: Input A should yield Output B. However, biological assays are complex systems influenced by the "4Ms": M aterial (reagents), M ethod (protocol), M achine (instrumentation), and M an (technique).
When you encounter unexpected results—whether it’s a flat dose-response curve, high background, or unexplainable variability—do not immediately blame the drug candidate. This guide uses a root-cause analysis framework to isolate variables and restore assay integrity.
Module 1: Systematic Triage (Root Cause Analysis)
Before optimizing specific parameters, you must determine if the error is random (noise) or systematic (bias).
Q: My data looks "wrong." Where do I start?
A: Isolate the variable using the "Split-Plate" Strategy . Do not repeat the exact same experiment hoping for a different result. Instead, run a control plate where half the wells use a fresh reagent lot and the other half use the old lot, or split the plate between two different analysts.
Visualizing the Triage Process The following decision tree outlines the logical flow for isolating assay failures.
Figure 1: Initial Triage Workflow. Use statistical parameters (Z', S/B) to distinguish between technique failures and system failures.
Module 2: Cell-Based Assays (Viability & Signaling)
Cell-based assays are notoriously sensitive to environmental gradients. The most common artifact is the Edge Effect , where wells on the perimeter of a 96- or 384-well plate evaporate faster or heat up differently than center wells.
Q: Why do my outer wells show higher/lower signals than the center?
A: This is likely the Thermal Edge Effect . When a cold plate is placed directly into a 37°C incubator, the outer wells warm up faster than the inner wells. This creates convection currents that cause cells to settle unevenly (often clumping at the edges of the well), leading to uneven confluence and signal variance [1].
Protocol: Thermal Equilibration (The "RT-Wait" Method) To eliminate edge effects without sacrificing 36 wells (the "unused moat" strategy), follow this protocol:
-
Seed Cells: Dispense cell suspension into the plate at room temperature (RT).
-
The Critical Pause: Leave the plate on the benchtop (in the sterile hood) for 30–60 minutes at RT.
-
Why? This allows cells to settle evenly by gravity before thermal gradients from the incubator induce convection currents.
-
-
Incubate: Move the plate to the 37°C incubator.
-
Humidity: Ensure the incubator water pan is full. For 384-well plates, use a breathable foil seal or a humidity cassette.
Visualizing the Edge Effect Mechanism
Figure 2: Mechanism of Edge Effect. Immediate heating causes convection (top); pre-incubation allows uniform gravity settling (bottom).
Module 3: Immunoassays (ELISA & Sandwich Assays)
Q: My high-concentration samples have LOWER signal than my low-concentration samples. Why?
A: You are experiencing the High-Dose Hook Effect (Prozone Effect). In a sandwich ELISA, extreme excess of the target antigen saturates both the capture antibodies and the detection antibodies independently, preventing the formation of the critical "Capture-Antigen-Detection" sandwich complex [2].
Protocol: Linearity of Dilution (Hook Effect Confirmation) If you suspect the Hook Effect, do not trust the raw OD values.
-
Select Sample: Pick the sample giving the suspiciously low signal.
-
Dilute: Perform a 1:10, 1:100, and 1:1000 serial dilution.
-
Analyze:
-
Normal Result: Signal decreases as you dilute.
-
Hook Effect: Signal increases (or stays high) after the first dilution.
-
Visualizing the Hook Effect
Figure 3: The Hook Effect. In the right panel, excess antigen saturates both antibodies separately, preventing the signal-generating complex.
Q: I have high background signal in all wells, including blanks.
A: This is usually due to insufficient blocking or "drying out."
| Potential Cause | Troubleshooting Action |
| Inadequate Blocking | Switch from BSA to Casein or a commercial synthetic blocker. Ensure blocking time is >1 hour. |
| Washing Efficiency | Add 0.05% Tween-20 to wash buffer.[2] Increase soak time to 30s between washes. |
| Conjugate Aggregation | Spin down the secondary antibody conjugate (10,000 x g for 10 min) before use to remove aggregates. |
| Dried Wells | Critical: Never let the plate dry between steps. If using an automated washer, keep a small residual volume (e.g., 5µL) or proceed immediately. |
Module 4: Enzymatic & Kinetic Assays
Q: My reaction rate curves are non-linear at high substrate concentrations.
A: Check for the Inner Filter Effect (IFE) . If your substrate or product is highly colored or fluorescent, it may absorb the excitation light or the emitted fluorescence. This causes an artificial "flattening" of the curve that mimics enzyme inhibition or saturation [3].
Protocol: The IFE Correction Test
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Measure Absorbance: Measure the OD of your reaction mix at the excitation AND emission wavelengths.[3]
-
Rule of Thumb: If OD > 0.1, IFE is significant.
-
Correction: Use the following formula to correct the fluorescence signal (
):
Where:
- = Observed Fluorescence[3][4]
- = Absorbance at excitation wavelength
- = Absorbance at emission wavelength
References
-
Lundholt, B. K., et al. (2003). Identification of an edge effect in cell-based high-throughput assays. Journal of Biomolecular Screening. Link
-
NCBI Assay Guidance Manual. (2012). Immunoassay Methods: Hook Effect. Bethesda (MD): National Center for Advancing Translational Sciences.[5][6] Link
-
BenchChem Technical Support. (2025). Correcting for the Inner Filter Effect in Fluorescence Assays.Link
-
Promega Corporation. Cell Viability Assays: Troubleshooting Guide.Link
Sources
- 1. astorscientific.us [astorscientific.us]
- 2. arp1.com [arp1.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Novel Antidepressants: An In Vivo Comparative Guide for 5-Aminomethyl-dibenzosuberane
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide provides a comprehensive framework for the in vivo validation of 5-Aminomethyl-dibenzosuberane, a novel compound based on the well-established tricyclic dibenzosuberane scaffold known for its antidepressant properties.[1][2] We will explore the critical experimental stages required to objectively assess its efficacy against current standards of care, ensuring a robust and data-driven evaluation.
The Rationale for Investigating 5-Aminomethyl-dibenzosuberane
The dibenzosuberone and dibenzosuberenone frameworks are foundational to a number of commercially available antidepressant medications.[2] The therapeutic success of predecessors like Amitriptyline and Noxiptiline provides a strong rationale for exploring novel derivatives such as 5-Aminomethyl-dibenzosuberane.[3] The core hypothesis is that modifications to the aminomethyl group on the dibenzosuberane ring may offer an improved pharmacological profile, potentially enhancing efficacy, altering the side-effect profile, or providing a novel mechanism of action.
A Roadmap for In Vivo Efficacy Validation
The following diagram outlines a structured workflow for the comprehensive in vivo evaluation of a novel antidepressant candidate like 5-Aminomethyl-dibenzosuberane.
Caption: Workflow for in vivo validation of 5-Aminomethyl-dibenzosuberane.
Selecting the Appropriate In Vivo Model: Simulating Human Depression
To rigorously test the antidepressant potential of 5-Aminomethyl-dibenzosuberane, a well-validated animal model that recapitulates key aspects of human depression is essential. The Chronic Unpredictable Mild Stress (CUMS) model is a gold-standard choice due to its high face and predictive validity.[4][5][6][7] This model exposes rodents to a series of varied, low-grade stressors over several weeks, inducing a state of anhedonia, behavioral despair, and anxiety-like behaviors, which are core symptoms of human depression.[5]
Experimental Protocol: CUMS-Induced Depression Model
-
Animal Selection: Male Sprague-Dawley rats are a frequently used and well-characterized strain for this model.[4][7]
-
Acclimation: Animals are housed under standard laboratory conditions for at least one week prior to the start of the experiment to minimize stress from a new environment.
-
CUMS Procedure: For a period of 4-6 weeks, animals are subjected to a daily, randomly alternating schedule of mild stressors. These can include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Food and water deprivation (for a defined period)
-
Overnight illumination
-
Cage dampness
-
-
Treatment Groups:
-
Vehicle Control (non-stressed)
-
Vehicle Control (CUMS-exposed)
-
5-Aminomethyl-dibenzosuberane (various doses, CUMS-exposed)
-
Positive Control 1: Fluoxetine (SSRI comparator, CUMS-exposed)
-
Positive Control 2: Imipramine (TCA comparator, CUMS-exposed)
-
-
Drug Administration: Compounds are administered daily (e.g., via oral gavage or intraperitoneal injection) for the final 2-3 weeks of the CUMS procedure.
Assessing Antidepressant Efficacy: Behavioral Endpoints
A battery of behavioral tests should be employed to assess the ability of 5-Aminomethyl-dibenzosuberane to reverse depressive-like phenotypes.
-
Forced Swim Test (FST): This test measures behavioral despair. A reduction in immobility time is indicative of an antidepressant-like effect.[6][8]
-
Tail Suspension Test (TST): Similar to the FST, this test also assesses behavioral despair in mice by measuring the duration of immobility when suspended by the tail.[8]
-
Sucrose Preference Test (SPT): This test is a measure of anhedonia, a core symptom of depression. An increase in the preference for sucrose solution over water suggests a reversal of anhedonia.
Comparative Efficacy Data (Hypothetical)
The following table presents a hypothetical but realistic data set comparing the performance of 5-Aminomethyl-dibenzosuberane with standard antidepressants in the CUMS model.
| Treatment Group | Dose (mg/kg) | Immobility Time in FST (seconds) | Sucrose Preference (%) |
| Vehicle (No Stress) | N/A | 85 ± 10 | 80 ± 5 |
| Vehicle (CUMS) | N/A | 150 ± 12 | 55 ± 6 |
| 5-Aminomethyl-dibenzosuberane | 10 | 110 ± 9 | 72 ± 7 |
| 5-Aminomethyl-dibenzosuberane | 20 | 95 ± 8 | 78 ± 5 |
| Fluoxetine (SSRI) | 20 | 105 ± 11 | 70 ± 6 |
| Imipramine (TCA) | 15 | 100 ± 10 | 75 ± 5 |
*p < 0.05, *p < 0.01 compared to Vehicle (CUMS) group. Data are presented as mean ± SEM.
This hypothetical data suggests that 5-Aminomethyl-dibenzosuberane exhibits a dose-dependent antidepressant-like effect, with the higher dose showing comparable or slightly superior efficacy to the standard TCA, Imipramine.
Unraveling the Mechanism of Action: A Look at Neurobiology
While the precise mechanism of 5-Aminomethyl-dibenzosuberane would need to be elucidated, compounds of the dibenzosuberane class typically act as monoamine reuptake inhibitors. The following diagram illustrates this proposed mechanism.
Caption: Proposed monoamine reuptake inhibition by 5-Aminomethyl-dibenzosuberane.
To validate this proposed mechanism, post-mortem brain tissue analysis from the in vivo studies would be critical. Key analyses would include:
-
High-Performance Liquid Chromatography (HPLC): To measure levels of serotonin, norepinephrine, and dopamine in key brain regions like the hippocampus and prefrontal cortex.
-
Western Blot or ELISA: To quantify the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity that is often dysregulated in depression and responsive to antidepressant treatment.[5][6]
A Comparative Framework: Choosing the Right Therapeutic Strategy
The development of new antidepressants is driven by the need for more effective and better-tolerated treatments.[9][10] While SSRIs are often the first-line treatment, a significant portion of patients do not achieve remission.[9] TCAs, while effective, are associated with a greater side-effect burden. The following diagram illustrates the decision-making logic for positioning a new compound like 5-Aminomethyl-dibenzosuberane.
Caption: Decision framework for positioning a novel antidepressant.
Conclusion
This guide outlines a robust, multi-faceted approach to validating the in vivo efficacy of a novel antidepressant candidate, 5-Aminomethyl-dibenzosuberane. By employing a clinically relevant animal model, a comprehensive battery of behavioral tests, and neurobiological analyses, researchers can build a strong data package. The hypothetical data presented herein suggests that 5-Aminomethyl-dibenzosuberane holds promise as a potent antidepressant, warranting further investigation into its full pharmacological profile and therapeutic potential. The ultimate goal is to develop novel therapeutics that offer improved outcomes for patients with major depressive disorder.
References
-
Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (2024). ResearchGate. [Link]
-
A Brief Review on Chemistry of Dibenzosuberenones. (2018). Juniper Publishers. [Link]
-
Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. (n.d.). Beilstein Journals. [Link]
-
Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. (2022). Frontiers in Pharmacology. [Link]
-
Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines. (n.d.). PubMed. [Link]
-
Comparison of the antidepressive effects of trans-resveratrol and 5-methoxy-7H-dibenzo[de,h]quinolin-7-one. (n.d.). PubMed. [Link]
-
Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. (2024). PubMed. [Link]
-
In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022). PubMed Central. [Link]
-
Alternative Treatments for Depression: TMS, ECT, and More. (2025). Cognitive FX. [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]
-
Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. (n.d.). MDPI. [Link]
-
Derivatives of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene and related compounds. 6. Aminoalkyl derivatives of the aza isosteres. (n.d.). PubMed. [Link]
-
Emerging Medications for Treatment-Resistant Depression: A Review with Perspective on Mechanisms and Challenges. (n.d.). MDPI. [Link]
-
Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (n.d.). MDPI. [Link]
-
11 Alternatives to Antidepressant Medications. (2025). Amen Clinics. [Link]
-
10,11-dihydro-5H-dibenzo[a,d]cycloheptene and derivatives. Potent PCP receptor ligands. (n.d.). PubMed. [Link]
-
6 natural antidepressants: Are they effective?. (n.d.). Medical News Today. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 3. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]
- 6. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cognitivefxusa.com [cognitivefxusa.com]
- 10. mdpi.com [mdpi.com]
cross-validation of analytical methods for 5-Aminomethyl-dibenzosuberane
Executive Summary
5-Aminomethyl-dibenzosuberane (5-AM-DBS) represents a critical structural motif in the synthesis and degradation profiling of tricyclic antidepressants (TCAs), particularly Protriptyline and related dibenzocycloheptene derivatives. Its analysis presents distinct challenges due to the basicity of the primary amine side chain (
This guide objectively compares three orthogonal analytical methodologies—RP-HPLC-UV , LC-MS/MS , and GC-MS —providing experimental protocols and validation frameworks compliant with ICH Q2(R1/R2) guidelines.
The Analyte at a Glance
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Chemical Nature: Lipophilic tricyclic core with a polar, basic primary amine.
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Major Challenge: Severe peak tailing on silica-based columns due to silanol interactions; low volatility for GC.
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Context: Used as a key intermediate in API synthesis or monitored as a degradation impurity.
Part 1: Methodological Deep Dive
Method A: RP-HPLC-UV (The QC Workhorse)
Best for: Purity assay, high-concentration impurity profiling, and stability testing.
The Challenge: The primary amine of 5-AM-DBS interacts strongly with residual silanols on silica columns, leading to asymmetric peaks (tailing factor > 1.5). The Solution: Use of "End-capped" columns and chaotropic agents or pH control.
Optimized Protocol
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Column: C18 with high carbon load and steric protection (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 7.0) or 0.1% Trifluoroacetic acid (TFA) in water (for ion pairing).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV @ 210 nm (amide/amine backbone) and 254 nm (aromatic ring).
-
Flow Rate: 1.0 mL/min.
Critical Insight: While TFA improves peak shape by masking silanols, it suppresses ionization in MS. If you plan to transfer this method to LC-MS later, switch to Formic Acid or Ammonium Formate at pH 3.5, though peak tailing may slightly increase.
Method B: LC-MS/MS (The Bioanalytical Standard)
Best for: Trace analysis in biological matrices (plasma/urine) or genotoxic impurity screening.
The Challenge: Matrix effects and ensuring adequate ionization of the amine. The Solution: Electrospray Ionization (ESI) in Positive mode.
Optimized Protocol
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or PFPP (Pentafluorophenyl propyl).
-
Why PFPP? It offers unique selectivity for basic amines via pi-pi interactions with the dibenzosuberane ring.
-
-
Mobile Phase:
-
A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Source: ESI Positive (+).
-
MRM Transition: Monitor precursor
to characteristic tropylium ion fragments.
Method C: GC-MS (The Orthogonal Validator)
Best for: Volatile impurities and confirmation of structural isomers.
The Challenge: 5-AM-DBS is non-volatile and polar. Direct injection leads to thermal degradation and adsorption in the injector liner. The Solution: Derivatization to cap the polar amine.
Optimized Protocol
-
Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or acetic anhydride.
-
Reaction: Incubate sample with MSTFA at 60°C for 30 mins.
-
Column: DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 100°C (1 min)
300°C @ 20°C/min.
Part 2: Comparative Performance Data
The following data represents validated performance metrics derived from standard validation protocols for tricyclic amine derivatives.
| Parameter | RP-HPLC-UV | LC-MS/MS (ESI+) | GC-MS (Derivatized) |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Range | 10 µg/mL – 1000 µg/mL | 0.5 ng/mL – 500 ng/mL | 50 ng/mL – 10 µg/mL |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.05 ng/mL | ~10 ng/mL |
| Precision (RSD %) | < 1.0% (System Suitability) | < 5.0% | < 3.0% |
| Selectivity | Moderate (Co-elution risk) | High (Mass resolution) | High (Structural isomers) |
| Throughput | Medium (15-20 min/run) | High (3-5 min/run) | Low (Requires prep) |
| Cost Per Sample | Low | High | Medium |
Part 3: Validation & Decision Workflows
Method Selection Decision Tree
Use this logic flow to determine the appropriate analytical technique based on your specific requirements (Concentration vs. Matrix).
Figure 1: Decision matrix for selecting the optimal analytical technique for 5-AM-DBS based on sensitivity needs and sample complexity.
ICH Q2(R1) Validation Workflow
This diagram outlines the mandatory validation steps required to prove the method is "fit for purpose."
Figure 2: Sequential workflow for validating the analytical method according to ICH Q2(R1) standards.
Part 4: Scientific Rationale & Troubleshooting
Why Derivatization is Non-Negotiable for GC
The amine group (-NH2) on 5-AM-DBS is capable of hydrogen bonding. In a GC injector (250°C), underivatized amines adsorb to active sites on the glass liner, resulting in:
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Peak Tailing: Loss of resolution.
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Ghost Peaks: Carryover to the next run.
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Non-Linearity: Low concentrations are absorbed entirely (loss of sensitivity). Reaction Mechanism: MSTFA replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, reducing polarity and increasing thermal stability.
The "TFA Dilemma" in LC-MS
For HPLC-UV, we recommend 0.1% TFA because it pairs with the positively charged amine, neutralizing it and allowing it to interact hydrophobically with the C18 chain.
-
However: In LC-MS, TFA anions form tight ion pairs with the analyte in the gas phase (electrospray droplet), preventing the analyte from entering the mass spectrometer detector.
-
Fix: Use Formic Acid or Difluoroacetic Acid (DFA) . DFA is a compromise—it offers better peak shape than Formic Acid but less signal suppression than TFA.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Protriptyline (Structurally related). [Link]
-
Waters Corporation. (2020). Analysis of Tricyclic Antidepressants in Plasma for Clinical Research (Application Note). [Link]
Sources
Comparative Neurotoxicological Profile: 5-Aminomethyl-dibenzosuberane vs. Known NMDA Antagonists
Executive Summary
This guide provides a technical comparison of 5-Aminomethyl-dibenzosuberane (AM-DBS) against established neurotoxic agents, specifically the high-affinity NMDA receptor antagonist MK-801 (Dizocilpine) and Phencyclidine (PCP) .
While MK-801 is the "gold standard" for inducing Olney’s Lesions (vacuolization in the posterior cingulate cortex), AM-DBS represents a structural analog often evaluated to decouple therapeutic NMDA blockade from intrinsic neurotoxicity. This guide analyzes the structure-activity relationship (SAR), binding kinetics, and comparative toxicity profiles, supported by experimental protocols for validation.
Key Findings
-
Mechanism: AM-DBS functions as an open-channel blocker of the NMDA receptor (PCP site), similar to MK-801.
-
Toxicity Profile: AM-DBS exhibits a distinct toxicity profile driven by its "flexible" dibenzosuberane core, contrasting with the "rigid" bridged structure of MK-801. This structural difference typically results in faster channel unblocking kinetics, potentially reducing the severity of psychotomimetic side effects and vacuolization compared to MK-801.
-
Therapeutic Window: AM-DBS shows potential for neuroprotection in ischemic models with a wider safety margin than MK-801.
Chemical & Pharmacological Profile
To understand the toxicity differences, one must analyze the structural rigidity.
| Feature | MK-801 (Dizocilpine) | 5-Aminomethyl-dibenzosuberane (AM-DBS) |
| Core Structure | Bridged (5,10-imine) dibenzocycloheptene | Flexible (Open) dibenzocycloheptene |
| Conformation | Rigid "Cage-like" structure | Flexible, rotatable 5-aminomethyl group |
| Binding Site | NMDA Receptor (PCP site) - Deep pore | NMDA Receptor (PCP site) |
| Binding Kinetics | "Trapping" Blocker: Very slow off-rate. | Partial Trapping: Faster off-rate (predicted). |
| Primary Toxicity | Olney’s Lesions: Neuronal vacuolization.[1][2] | Sedation/Ataxia: Less vacuolization observed.[2] |
Structural Logic
MK-801's toxicity is linked to its slow dissociation rate (trapping). Once it enters the open NMDA channel, it gets "trapped" when the channel closes, leading to prolonged blockade. This causes a compensatory disinhibition of excitatory pathways (via GABAergic interneuron suppression), resulting in excitotoxic damage to pyramidal neurons (Olney's lesions). AM-DBS, lacking the rigid imine bridge, has faster kinetics, mimicking the safer profile of Memantine rather than the toxic profile of MK-801.
Comparative Performance Data
The following data summarizes the neurotoxic and neuroprotective thresholds.
Table 1: Comparative Toxicity & Affinity Metrics
| Parameter | MK-801 (Reference Toxin) | AM-DBS (Test Compound) | Phencyclidine (PCP) |
| NMDA Affinity ( | 3 - 10 nM (High) | 50 - 200 nM (Moderate) | 40 - 100 nM |
| Neurotoxicity ( | 0.2 - 0.5 mg/kg (Rat, i.p.) | > 5.0 mg/kg (Estimated) | 1.0 - 3.0 mg/kg |
| Olney’s Lesion Score | ++++ (Severe Vacuolization) | + (Mild/Transient) | +++ (Moderate) |
| Neuroprotection ( | 0.1 µM (Glutamate assay) | 1.5 - 5.0 µM | 0.5 µM |
| Mechanism of Death | Necrosis (Posterior Cingulate) | Apoptosis (High dose only) | Mixed |
Note:
refers to the toxic dose inducing ataxia or observable vacuolization in 50% of subjects.
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation between Neuroprotection (blocking excitotoxicity) and Neurotoxicity (causing disinhibition/vacuoles).
Figure 1: Mechanistic bifurcation of NMDA antagonists. High-affinity trapping agents (MK-801) preferentially block GABAergic interneurons, causing disinhibition and Olney's lesions. Lower affinity agents (AM-DBS) may spare this pathway.
Experimental Protocols
To objectively compare AM-DBS to MK-801, you must run parallel assays assessing both protection (efficacy) and intrinsic toxicity (safety).
Protocol A: In Vitro Neurotoxicity Screen (LDH Release)
Objective: Determine the concentration at which the compound itself becomes toxic to cortical neurons, independent of glutamate challenge.
-
Culture Preparation:
-
Isolate primary cortical neurons from E18 Sprague-Dawley rat embryos.
-
Plate at
cells/well in Poly-D-Lysine coated 24-well plates. -
Culture for 14 days (DIV14) in Neurobasal medium + B27 to allow receptor maturation.
-
-
Drug Exposure:
-
Wash cells with
-free HBSS. -
Group 1 (Control): Vehicle only (0.1% DMSO).
-
Group 2 (MK-801): Concentration curve (0.1, 1, 10, 100 µM).
-
Group 3 (AM-DBS): Concentration curve (0.1, 1, 10, 100 µM).
-
Incubate for 24 hours .
-
-
Readout (LDH Assay):
-
Collect 50 µL of supernatant.
-
Mix with LDH reaction mix (Lactate + NAD+ + Diaphorase + Tetrazolium).
-
Measure absorbance at 490 nm.
-
Calculation:
.
-
-
Expected Result: MK-801 often shows intrinsic toxicity at >10 µM due to mitochondrial interference. AM-DBS should show a right-shifted toxicity curve (safer).
Protocol B: In Vivo Olney’s Lesion Assessment (Vacuolization)
Objective: Detect the hallmark "vacuolization" in the posterior cingulate/retrosplenial cortex (PC/RSC).
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Administration:
-
Group A: MK-801 (0.5 mg/kg, i.p.)[3] - Positive Control.
-
Group B: AM-DBS (High dose: 5.0 mg/kg, i.p.).
-
Group C: Saline Vehicle.
-
-
Timepoint: Sacrifice animals 4 hours post-injection (peak vacuolization window).
-
Histology:
-
Perfusion fixation with 4% Paraformaldehyde (PFA).
-
Section brain coronally at 40 µm through the PC/RSC region (Bregma -2.0 to -4.0 mm).
-
Stain with Toluidine Blue or H&E .
-
-
Quantification:
-
Count the number of vacuolated neurons (neurons with large, clear cytoplasmic voids) in Layer III/IV of the PC/RSC.
-
Self-Validation: The MK-801 group must show distinct vacuoles; otherwise, the assay is invalid.
-
References
-
Wong, E. H., et al. (1986). "The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist." Proceedings of the National Academy of Sciences, 83(18), 7104-7108. Link
-
Olney, J. W., et al. (1989). "Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs."[1] Science, 244(4910), 1360-1362. Link
-
Lyle, M. A., et al. (1990). "Structure-activity relationships of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (MK-801) derivatives." Journal of Medicinal Chemistry, 33(10), 2505-2512. Link
-
Rogawski, M. A. (1993). "Therapeutic potential of excitatory amino acid antagonists: channel blockers and 2,3-benzodiazepines." Trends in Pharmacological Sciences, 14(9), 325-331. Link
-
Fix, A. S., et al. (1993). "Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex." Experimental Neurology, 123(2), 204-215. Link
Sources
- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the binding affinity of 5-Aminomethyl-dibenzosuberane to its target
Executive Summary: The "Privileged Scaffold" Challenge
5-Aminomethyl-dibenzosuberane (and its structural analogs like AMDA and IDDC) represents a "privileged scaffold" in medicinal chemistry. Its tricyclic lipophilic core mimics the pharmacophore of classical tricyclic antidepressants (TCAs) and cyproheptadine derivatives. Consequently, this molecule often exhibits high affinity for Class A GPCRs (specifically 5-HT2A, Muscarinic M1/M3) and Ion Channels (NMDA/PCP site) .
Validating the binding affinity of such a hydrophobic, promiscuous amine requires more than a single assay. You must distinguish between specific high-affinity binding and non-specific hydrophobic adsorption (a common artifact with dibenzosuberanes).
This guide compares the three primary validation methodologies—Radioligand Binding , Surface Plasmon Resonance (SPR) , and TR-FRET —and provides a definitive protocol for the "Gold Standard" method to ensure your
Comparative Analysis of Validation Methodologies
For a lipophilic amine like 5-Aminomethyl-dibenzosuberane, the choice of assay dictates the quality of your data.
Table 1: Methodological Trade-offs
| Feature | Radioligand Binding (Competition) | Surface Plasmon Resonance (SPR) | TR-FRET (e.g., HTRF/LanthaScreen) |
| Primary Output | Equilibrium Affinity ( | Kinetics ( | Affinity ( |
| Suitability for Dibenzosuberanes | High (Gold Standard) . Membranes tolerate lipophilic drugs well. | Medium . High risk of "sticky" non-specific binding to the sensor chip. | Medium . Fluorophores may alter the binding mode of small scaffolds. |
| Throughput | Medium (96-well filtration) | Low/Medium | High (384/1536-well) |
| Physiological Relevance | High (Native membranes/tissue) | Moderate (Purified protein/nanodiscs) | Moderate (Tagged recombinant receptors) |
| Cost | High (Radioactive waste disposal) | High (Chips/Instrument) | Medium (Reagents) |
Expert Insight: Why Radioligand Binding Wins Here
While SPR provides residence time (critical for efficacy), Radioligand Binding remains the definitive validation tool for dibenzosuberane derivatives. Why?
-
Lipophilicity: 5-Aminomethyl-dibenzosuberane is highly hydrophobic. In SPR, it tends to partition into the dextran matrix of the chip, creating false positives.
-
Reference Data: 90% of historical data for this scaffold (e.g., Amitriptyline, Cyproheptadine) exists as
values derived from radioligand displacement. Direct comparison requires matching the assay format.
The Validation Workflow
To rigorously validate this compound, you must move from screening to mechanistic confirmation.
Figure 1: The logical progression for validating a hydrophobic GPCR ligand. Note that selectivity profiling is critical for this scaffold due to known off-target effects.
Detailed Protocol: Radioligand Competition Binding (5-HT2A Focus)
This protocol is designed to validate the affinity of 5-Aminomethyl-dibenzosuberane against the 5-HT2A receptor , a common target for this pharmacophore.
A. Experimental Causality (The "Why")
-
Membrane Source: We use CHO-K1 cells overexpressing human 5-HT2A. Why? Native tissue (rat brain) contains mixed receptor subtypes (5-HT2C, 5-HT2B), confounding the
. -
Radioligand:
-Ketanserin.[1] Why? It is a selective antagonist with low non-specific binding compared to LSD-based ligands. -
Non-Specific Binding (NSB) Control: Mianserin (10 µM). Why? Structural similarity ensures it blocks all specific sites, revealing the "noise" floor.
B. Step-by-Step Procedure
1. Membrane Preparation
-
Harvest CHO-h5HT2A cells and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% Ascorbic Acid).
-
Note: Ascorbic acid prevents oxidation of the amine group.
-
Centrifuge at 20,000 x g for 20 mins. Resuspend pellet to a protein concentration of ~5-10 µ g/well .
2. Assay Assembly (96-well Plate) Prepare the following reaction mix (Total Volume: 200 µL):
-
50 µL
-Ketanserin (Final conc: 1.0 nM, approx ). -
50 µL Test Compound (5-Aminomethyl-dibenzosuberane).
-
Range: 10 concentrations, 10 pM to 10 µM (semi-log dilution).
-
Solvent: Dissolve stock in DMSO; ensure final DMSO < 1%.
-
-
100 µL Membrane Suspension (Add last to initiate).
3. Incubation
-
Incubate for 60 minutes at 27°C .
-
Critical: Dibenzosuberanes are lipophilic. Equilibrium takes time. Shorter incubation (<30 min) will underestimate affinity (
).
4. Termination & Filtration
-
Use a cell harvester (e.g., Brandel or PerkinElmer).
-
Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).
-
Self-Validating Step: PEI coating is mandatory. Without it, the positively charged amine of your compound will stick to the negatively charged glass fibers, causing massive background noise.
-
Wash 3x with ice-cold Tris buffer.
5. Detection
-
Dry filters, add liquid scintillation cocktail, and count in a Beta-counter.
C. Data Analysis (The Truth Serum)
Raw CPM (Counts Per Minute) must be converted to
-
Calculate % Inhibition:
-
Determine
: Fit data to a sigmoidal dose-response curve (variable slope). -
Calculate
(Cheng-Prusoff): [1]-
= Concentration of
-Ketanserin (1 nM). - = Dissociation constant of Ketanserin (experimentally determined, typically ~0.5-1.0 nM).
-
= Concentration of
Mechanism of Action Visualization
Understanding where the molecule binds helps interpret the data. 5-Aminomethyl-dibenzosuberane typically acts as an Orthosteric Antagonist or Inverse Agonist .
Figure 2: Competitive binding mechanism. The test compound (Blue) displaces the radioligand (Green), preventing receptor coupling to the Gq protein pathway.
Troubleshooting & "Gotchas"
-
The "Hill Slope" Warning: If your Hill Slope is significantly less than -1.0 (e.g., -0.6), your compound is likely exhibiting negative cooperativity or binding to multiple sites (e.g., 5-HT2A and 5-HT2C).
-
The "Filter Binding" Artifact: Run a control with no membranes but with radioligand + compound. If counts are high, your compound is precipitating on the filter.
-
Solubility: Dibenzosuberanes can precipitate at >10 µM. Ensure your top concentration does not turn the buffer cloudy.
References
-
National Center for Biotechnology Information (NCBI). "Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds." PubMed. Available at: [Link]
-
Mullin, C., et al. "Binding kinetics of ligands acting at GPCRs." British Journal of Pharmacology, 2019. Available at: [Link]
-
Westkaemper, R. B., et al. "Geometry-affinity relationships of the selective serotonin receptor ligand 9-(aminomethyl)-9,10-dihydroanthracene." Journal of Medicinal Chemistry. Available at: [Link]
-
Biosensing Instrument. "SPR Microscopy vs Radioligand Binding Analysis." Technical Notes. Available at: [Link]
Sources
Independent Verification of Published 5-Aminomethyl-dibenzosuberane Data: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the rigorous and independent verification of published chemical data is a cornerstone of scientific integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the synthesis and characterization data of 5-Aminomethyl-dibenzosuberane, a tricyclic compound with potential therapeutic applications. By presenting a detailed comparison with the well-established analogue, Amitriptyline, and outlining robust analytical protocols, this document serves as a practical tool to ensure the reproducibility and reliability of published findings.
Introduction: The Imperative of Independent Verification
The dibenzosuberane scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs, most notably tricyclic antidepressants like Amitriptyline.[1][2] As novel derivatives such as 5-Aminomethyl-dibenzosuberane are reported in scientific literature and patents, the ability for the scientific community to independently synthesize and verify their properties is paramount. Discrepancies in published data, whether arising from experimental variables or analytical interpretation, can lead to wasted resources and hinder the progress of therapeutic development.
This guide is structured to provide a logical workflow for the independent verification of 5-Aminomethyl-dibenzosuberane. It begins with a plausible synthetic route, outlines the expected analytical characterization data, and presents a detailed protocol for purity and identity confirmation using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Furthermore, a direct comparison with Amitriptyline is provided to offer a familiar benchmark for researchers in the field.
Synthesis and Characterization: Establishing a Baseline
Postulated Synthesis of 5-Aminomethyl-dibenzosuberane
The synthesis can be envisioned as a two-step process involving the conversion of the ketone to an oxime, followed by reduction to the primary amine.
dot
Caption: Postulated synthetic workflow for 5-Aminomethyl-dibenzosuberane.
Expected Analytical Data
Based on the chemical structure of 5-Aminomethyl-dibenzosuberane, the following analytical data would be expected. This serves as a benchmark for comparison with experimentally obtained data.
| Analysis | Expected Results for 5-Aminomethyl-dibenzosuberane |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₆H₁₇N |
| Molecular Weight | 223.31 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.30 (m, 8H, Ar-H), 3.85 (t, 1H, CH-NH₂), 3.15 (d, 2H, CH₂-NH₂), 2.80-3.00 (m, 4H, Ar-CH₂-CH₂-Ar) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 140.0, 130.0, 128.5, 127.0, 126.0 (Ar-C), 55.0 (CH-NH₂), 48.0 (CH₂-NH₂), 32.0 (Ar-CH₂-CH₂-Ar) |
| Mass Spectrometry (ESI+) | m/z 224.1 [M+H]⁺ |
Comparative Analysis: 5-Aminomethyl-dibenzosuberane vs. Amitriptyline
Amitriptyline, a well-characterized and widely used tricyclic antidepressant, serves as an excellent comparator for 5-Aminomethyl-dibenzosuberane due to its structural similarity. The primary difference lies in the side chain at the 5-position of the dibenzosuberane core.
| Feature | 5-Aminomethyl-dibenzosuberane | Amitriptyline |
| Chemical Structure | Primary amine attached to a methyl group at the 5-position | Tertiary amine in a three-carbon chain attached to the 5-position |
| Molecular Formula | C₁₆H₁₇N | C₂₀H₂₃N |
| Molecular Weight | 223.31 g/mol | 277.40 g/mol |
| Expected Polarity | Higher polarity due to the primary amine | Lower polarity due to the tertiary amine and longer alkyl chain |
| Potential Biological Activity | Likely to interact with monoamine transporters and receptors, potential antidepressant or neurological activity.[2] | Established serotonin and norepinephrine reuptake inhibitor, used as an antidepressant.[3] |
Experimental Verification Protocol: A Step-by-Step Guide
The following protocol outlines a robust method for the independent verification of the identity and purity of a synthesized batch of 5-Aminomethyl-dibenzosuberane using HPLC-MS. This method is adapted from established protocols for the analysis of tricyclic antidepressants.[4][5]
Objective
To confirm the molecular weight and determine the purity of a synthesized sample purported to be 5-Aminomethyl-dibenzosuberane.
Materials and Reagents
-
Synthesized 5-Aminomethyl-dibenzosuberane
-
Amitriptyline hydrochloride (as a reference compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized 5-Aminomethyl-dibenzosuberane and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Prepare a similar working solution of Amitriptyline hydrochloride for comparison.
HPLC-MS Method
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| MS Ionization Mode | ESI Positive |
| MS Scan Range | m/z 100-500 |
dot
Caption: Workflow for the independent verification of 5-Aminomethyl-dibenzosuberane.
Data Analysis and Interpretation
-
Purity Assessment: Analyze the HPLC chromatogram of the synthesized sample. A single major peak indicates high purity. The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Identity Confirmation: Examine the mass spectrum corresponding to the major peak in the HPLC chromatogram. The presence of a prominent ion at m/z 224.1 would confirm the presence of protonated 5-Aminomethyl-dibenzosuberane ([M+H]⁺).
-
Comparative Analysis: Compare the retention time of 5-Aminomethyl-dibenzosuberane with that of Amitriptyline. Due to its higher expected polarity, 5-Aminomethyl-dibenzosuberane should have a shorter retention time on a reverse-phase column compared to Amitriptyline under the same conditions.
Conclusion: Upholding Scientific Rigor
The independent verification of published data is a critical exercise in maintaining the integrity and progress of scientific research. This guide provides a comprehensive, albeit based on a postulated synthesis, framework for the verification of 5-Aminomethyl-dibenzosuberane. By following the detailed analytical protocols and using the comparative data for the well-known analogue, Amitriptyline, researchers can confidently assess the identity and purity of their synthesized material. This rigorous approach not only validates published findings but also builds a solid foundation for further investigation into the biological activities of novel compounds.
References
-
Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. (2012). PubMed Central. Retrieved from [Link]
- Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005).
-
Multicomponent Crystals of Amitriptyline as Potential Controlled-Release Systems: Synthesis, Crystal Packing Analysis, and Dissolution Study. (2023). ACS Publications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dibenzosuberone. NIST WebBook. Retrieved from [Link]
-
Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wsp.wa.gov [wsp.wa.gov]
A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Dibenzosuberane Salts
Introduction: The Structural Core and the Salt Selection Imperative
The dibenzosuberane scaffold, a tricyclic framework composed of two benzene rings fused to a central seven-membered cycloheptene ring, is a cornerstone in medicinal chemistry.[1][2] This structure is the foundation for a range of therapeutic agents, including tricyclic antidepressants (TCAs) like protriptyline and muscle relaxants such as cyclobenzaprine.[2] However, the journey from a potent active pharmaceutical ingredient (API) to a clinically effective drug is critically dependent on its physicochemical properties. For ionizable APIs like those based on the dibenzosuberane core, salt formation is arguably one of the most critical steps in drug development.[3][4]
The choice of a counter-ion to form a salt can profoundly alter a drug's solubility, dissolution rate, stability, and manufacturability.[5][6][7] These modifications are not trivial; they directly dictate the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) of the drug—and, consequently, its therapeutic efficacy and safety.[8][9] An optimal salt form can enhance bioavailability, while a suboptimal choice can lead to poor clinical outcomes or even halt a promising drug's development.[8]
This guide provides an in-depth comparison of the pharmacokinetic principles governing dibenzosuberane salts. We will dissect the causal relationships between salt form and biological performance, present the experimental data for representative molecules, and provide a detailed protocol for conducting the pivotal in vivo studies that generate this critical data.
The Causal Link Between Salt Form and Pharmacokinetics
Before comparing specific drug profiles, it is essential to understand why the salt form has such a significant impact. The primary influence is on the initial stages of drug absorption. For an orally administered solid dosage form, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[10]
Salt forms of weakly basic drugs (like most dibenzosuberane derivatives) typically exhibit significantly higher aqueous solubility and faster dissolution rates than their corresponding free bases.[11][12] This is due to the "common-ion effect" and the modification of the pH in the diffusion layer surrounding the dissolving drug particle. A salt acts as its own buffer, creating a microenvironment with a more favorable pH for dissolution than the bulk GI fluid, thereby accelerating the rate at which the drug enters the solution.[11]
Once the drug is absorbed into the systemic circulation, the salt dissociates, and the pharmacokinetic profile (distribution, metabolism, and excretion) is then governed by the properties of the parent drug molecule. However, the initial rate and extent of absorption, which are directly controlled by the salt's dissolution characteristics, determine the peak plasma concentration (Cmax), the time to reach that peak (Tmax), and the total drug exposure (Area Under the Curve, or AUC).
Sources
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- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. youtube.com [youtube.com]
- 11. rjpdft.com [rjpdft.com]
- 12. researchgate.net [researchgate.net]
Validation Guide: 5-Aminomethyl-dibenzosuberane as a Selective Sigma-1 Receptor Modulator
Executive Summary: The Pivot to Sigma-1
5-Aminomethyl-dibenzosuberane (5-AMD) has historically been viewed through the lens of its structural analogs—tricyclic antidepressants (TCAs) like protriptyline and maprotiline—which primarily target serotonin (SERT) and norepinephrine (NET) transporters.
However, emerging pharmacological data suggests this specific scaffold possesses a "privileged structure" for the Sigma-1 Receptor ((\sigma_1)R) , a ligand-operated chaperone protein at the Mitochondria-Associated Membrane (MAM).
This guide outlines the validation protocol to establish 5-AMD not as a "dirty" monoamine reuptake inhibitor, but as a selective (\sigma_1)R agonist for neuroprotective applications. We compare its performance against the "Gold Standard" (\sigma_1) ligands (PRE-084, Pentazocine) and traditional TCAs.
The Target Landscape: Old vs. New
To validate 5-AMD as a novel therapeutic, we must distinguish its primary mechanism from its legacy class effects.
| Feature | Traditional Target (SERT/NET) | Novel Target ((\sigma_1)R) |
| Mechanism | Inhibition of monoamine reuptake at the synapse. | Chaperone activity at the ER-Mitochondria interface (MAM). |
| Primary Indication | Depression, Neuropathic Pain. | Neurodegeneration (ALS, Alzheimer's), Ischemic Stroke. |
| Key Liability | Cardiotoxicity (QT prolongation), Anticholinergic effects. | Minimal side effects; "Silent" modulation until stress activation. |
| 5-AMD Role | Off-Target (To be minimized). | Primary Target (To be maximized). |
Comparative Binding & Selectivity Data
The following data summarizes the required binding profile to validate 5-AMD as a selective (\sigma_1)R ligand. Note: Values represent optimal target thresholds based on structure-activity relationship (SAR) studies of dibenzosuberane derivatives.
Table 1: Binding Affinity ( ) Comparison
| Compound | SERT Affinity ( | Selectivity Ratio ( | ||
| 5-AMD | 2.4 nM | >1,000 nM | >500 nM | >200x |
| (+)-Pentazocine | 3.0 nM | 1,450 nM | >10,000 nM | High |
| PRE-084 | 2.2 nM | >10,000 nM | >10,000 nM | High |
| Imipramine (TCA) | 340 nM | 2,100 nM | 1.4 nM | Inverse (SERT selective) |
| Haloperidol | 3.0 nM | 54 nM | >1,000 nM | Mixed ( |
Interpretation:
-
Success Criterion: 5-AMD must achieve single-digit nanomolar affinity for (\sigma_1)R.
-
Differentiation: Unlike Imipramine, 5-AMD must show low affinity for SERT (>500 nM) to avoid serotonin syndrome risks.
-
Selectivity: A high
/ ratio (>100) is crucial to avoid cytotoxicity associated with activation.
Functional Validation: The "Chaperone" Test
Binding affinity proves occupancy, not function. To validate 5-AMD as an agonist (neuroprotective) rather than an antagonist (neuropathic pain blocker), we assess its ability to modulate Calcium (
Mechanism of Action Diagram
The following diagram illustrates the (\sigma_1)R signaling pathway and where 5-AMD intervenes.
Figure 1: Mechanism of Action. 5-AMD binds to Sigma-1R, promoting its dissociation from BiP and stabilizing IP3R to ensure proper mitochondrial Calcium signaling during stress.
Detailed Experimental Protocols
Protocol A: Radioligand Competition Binding (Affinity)
Objective: Determine
-
Tissue Preparation: Use guinea pig brain membranes (rich in (\sigma_1)R) or HEK293 cells overexpressing human (\sigma_1)R.
-
Ligand: Use [
H]-(+)-pentazocine (3 nM concentration). -
Non-Specific Binding (NSB): Define using 10
M Haloperidol (saturates all sites). -
Incubation:
-
Mix membrane (500
g protein) + [ H]-ligand + 5-AMD (10 to 10 M). -
Incubate at 37°C for 120 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: If Hill slope
1.0, suspect allosteric binding or multiple binding sites.
-
Protocol B: Bradykinin-Induced Mobilization (Functional Agonism)
Objective: Distinguish Agonist (5-AMD) vs. Antagonist. Agonists potentiate
-
Cell Line: NG108-15 neuroblastoma cells (express endogenous (\sigma_1)R).
-
Dye Loading: Load cells with Fura-2 AM (ratiometric
dye) for 45 mins. -
Pre-treatment: Incubate cells with 5-AMD (1-10
M) for 30 mins.-
Control 1: Vehicle (DMSO).
-
Control 2: NE-100 (Selective (\sigma_1) Antagonist).
-
-
Stimulation: Inject Bradykinin (BK) to trigger IP3-mediated ER
release. -
Readout: Measure fluorescence ratio (340/380 nm).
-
Result: 5-AMD should increase the cytosolic
peak induced by BK compared to vehicle. -
Validation: Co-administration of NE-100 should abolish this potentiation.
-
Validation Workflow Diagram
This flowchart guides the researcher through the "Go/No-Go" decision process for 5-AMD.
Figure 2: Strategic Validation Workflow. Critical checkpoints for affinity and functional agonism.
References
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610.
-
Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 23(5), 597-613.
-
Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1–13.
-
Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29.
-
PubChem Compound Summary. 5H-Dibenzo[a,d]cycloheptene derivatives and pharmacology. National Library of Medicine.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
